Bottromycin A2
Descripción
from streptomyces; specific inhibitor to protein sythesinin the in vivo & in vitro bacterial systems; structure; see also record for bottromycin
Structure
2D Structure
Propiedades
IUPAC Name |
methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZLOPUXFSFNR-XZNJZDOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028185 | |
| Record name | Bottromycin A(2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15005-62-6 | |
| Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bottromycin A(2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a Potent Antibiotic: A Technical Guide to Bottromycin A2 from Streptomyces bottropensis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Bottromycin A2, a potent ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic originating from Streptomyces bottropensis. With the rise of antibiotic-resistant pathogens, understanding the biosynthesis and mechanism of action of novel compounds like this compound is paramount for the development of new therapeutic agents. This guide delves into the genetic and biochemical intricacies of its production, its mode of action, and the experimental methodologies crucial for its study.
Antibacterial Spectrum of this compound
This compound exhibits significant activity against a range of Gram-positive bacteria, including clinically important drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). It is also highly effective against Mycoplasma species. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 0.2 |
| Staphylococcus aureus Smith | 0.2 |
| Staphylococcus aureus Terajima | 0.2 |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 |
| Bacillus subtilis PCI 219 | 0.1 |
| Micrococcus flavus | 0.05 |
| Corynebacterium bovis 1810 | 0.1 |
| Mycobacterium smegmatis ATCC 607 | >100 |
| Escherichia coli NIHJ | >100 |
| Shigella sonnei | >100 |
| Pseudomonas aeruginosa | >100 |
| Klebsiella pneumoniae | >100 |
| Vancomycin-Resistant Enterococci (VRE) | 0.5 |
| Mycoplasma gallisepticum | 0.01-0.001 |
| Xanthomonas oryzae pv. oryzae KACC 10331 | Strong inhibition |
Biosynthesis of this compound: A Symphony of Post-Translational Modifications
This compound is a product of a complex biosynthetic pathway involving a precursor peptide and a series of enzymatic post-translational modifications. The biosynthetic gene cluster, designated as btm, encodes all the necessary machinery for its maturation.
The precursor peptide, BtmD, is a 43-amino-acid peptide comprising a 35-residue follower peptide and an 8-residue core peptide (Cys-Gly-Pro-Phe-Val-Val-Asp-Cys) that undergoes extensive modifications.
Key Biosynthetic Enzymes and Their Roles
| Gene | Enzyme | Function |
| btmD | BtmD | Precursor peptide |
| btmB | BtmB | Radical SAM methyltransferase |
| btmC | BtmC | Radical SAM methyltransferase |
| btmE | BtmE | YcaO-family protein |
| btmF | BtmF | YcaO-family protein |
| btmG | BtmG | Radical SAM methyltransferase |
| btmH | BtmH | Thiazole synthase |
| btmI | BtmI | Peptidase |
| btmJ | BtmJ | Putative modifying enzyme |
| btmK | BtmK | Putative modifying enzyme |
| btmL | BtmL | Putative modifying enzyme |
The Biosynthetic Pathway
The biosynthesis of this compound is a fascinating cascade of enzymatic reactions that transform a simple ribosomal peptide into a complex, macrocyclic antibiotic.
Bottromycin A2: A Technical Deep Dive into its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bottromycin A2, a potent cyclic peptide antibiotic, has garnered renewed interest for its activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). First discovered in 1957 from the fermentation broth of Streptomyces bottropensis, its unique structure and mechanism of action, which involves the inhibition of bacterial protein synthesis, set it apart from many conventional antibiotics. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, presenting detailed experimental protocols from foundational studies, quantitative data in structured formats, and visualizations of key biological pathways and experimental workflows.
Discovery and Initial Characterization
Bottromycin was first reported in 1957 by J. M. Waisvisz and his colleagues, who isolated the novel sulfur-containing antibiotic from a strain of Streptomyces bottropensis found in a soil sample from Bottrop, Germany.[1][2] This initial work laid the groundwork for understanding a new class of antimicrobial compounds. Subsequent research, notably by S. Nakamura and H. Umezawa in the 1960s, led to the isolation and characterization of a group of related compounds, including Bottromycin A, B, and later, the specific components A2, B2, and C2.[1][3]
The structure of this compound proved to be a significant challenge to elucidate and was the subject of investigation for over five decades. It was finally confirmed through total synthesis in 2009.[4] Bottromycins are now understood to be ribosomally synthesized and post-translationally modified peptides (RiPPs), a fascinating class of natural products with complex biosynthetic pathways.[4][5]
Quantitative Data
Physicochemical Properties
The initial studies on this compound determined several of its key physicochemical properties. While the precise yield from the initial large-scale fermentation is not detailed in the available literature, subsequent laboratory-scale fermentations have been reported to produce yields in the range of milligrams per liter. The specific optical rotation, a critical parameter for characterizing chiral molecules, was also determined in early studies.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₂N₈O₇S | [6] |
| Molecular Weight | 823.06 g/mol | [6] |
| Optical Rotation [α]¹⁸D | +9° | [7] |
| Solubility | Soluble in Methanol, Ether, Water; Insoluble in n-Hexane | [6] |
Antimicrobial Activity
The primary driver for the continued interest in this compound is its potent antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The following table summarizes the MIC values for this compound and its related compounds against a range of bacterial strains as reported in early studies.
| Organism | This compound (μg/mL) | Bottromycin B2 (μg/mL) | Bottromycin C2 (μg/mL) |
| Staphylococcus aureus FDA 209P | 1 | 2 | 4 |
| Staphylococcus aureus Smith | 1 | 2 | 4 |
| MRSA HH-1 | 1 | - | - |
| MRSA 92-1191 | 2 | - | - |
| VRE NCTC 12201 | 1 | - | - |
| VRE NCTC 12203 | 0.5 | - | - |
| Bacillus subtilis PCI 219 | 0.5 | 1 | 2 |
| Micrococcus flavus | 0.2 | 0.5 | 1 |
| Mycobacterium smegmatis ATCC 607 | 25 | 50 | 100 |
| Escherichia coli | >100 | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 | >100 |
| Xanthomonas oryzae pv. oryzae KACC 10331 | 2 | - | - |
Data sourced from a 2021 review citing the work of Nakamura et al., 1967.[7]
Experimental Protocols
The following protocols are reconstructed from the descriptions provided in the early literature on the discovery and isolation of Bottromycin.
Fermentation of Streptomyces bottropensis
The production of Bottromycin was initially achieved through large-scale submerged fermentation of Streptomyces bottropensis.
-
Producing Organism: Streptomyces bottropensis
-
Fermentation Scale: 3,000 liters in the original 1957 study.[1]
-
Culture Medium: While the exact composition of the original medium is not detailed, a typical medium for Streptomyces fermentation for antibiotic production includes a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Conditions:
-
Temperature: 28°C
-
Aeration: Obligate aerobe, requiring sterile air supply.
-
Agitation: Continuous agitation to ensure nutrient distribution and aeration.
-
Duration: Fermentation is typically carried out for several days, with antibiotic production monitored periodically.
-
Extraction and Purification of this compound
The isolation of Bottromycin from the fermentation broth was a multi-step process involving extraction and chromatographic techniques.
-
Broth Filtration: The fermentation broth was first filtered to separate the mycelium from the culture fluid containing the dissolved antibiotic.
-
Solvent Extraction: The filtered broth was extracted with an immiscible organic solvent, such as butanol, to transfer the Bottromycin from the aqueous phase to the organic phase.
-
Counter-Current Distribution: This was a key purification technique used in the early isolation of many natural products.[8][9] It involves the partitioning of a solute between two immiscible liquid phases through a series of transfers. While the specific solvent system and number of transfers for the original Bottromycin isolation are not detailed, a typical setup would involve a series of separatory funnels or a specialized Craig apparatus.[10] This method effectively separates compounds based on their differential solubility in the two phases.
-
Chromatography on Alumina: Further purification was achieved by chromatography on activated alumina. The crude Bottromycin extract was dissolved in a suitable solvent and applied to an alumina column. Elution with a gradient of solvents would then separate the different Bottromycin components.
-
Crystallization: The purified fractions containing this compound were concentrated, and the antibiotic was crystallized to obtain a pure solid product.
Visualizations
This compound Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from the fermentation broth of Streptomyces bottropensis.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It specifically targets the 50S ribosomal subunit and interferes with the binding of aminoacyl-tRNA (aa-tRNA) to the A-site (acceptor site) of the ribosome. This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death.
Biosynthetic Pathway Overview
This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the mature antibiotic.
Conclusion
The discovery and isolation of this compound represent a significant chapter in the history of antibiotic research. The early work, characterized by large-scale fermentation and classical purification techniques, laid the foundation for our current understanding of this unique natural product. With the rise of antibiotic resistance, the potent activity of this compound against challenging pathogens has brought it back into the scientific spotlight. This technical guide, by consolidating the historical experimental data and providing clear visualizations, aims to support ongoing research and development efforts to harness the therapeutic potential of this compound and its derivatives.
References
- 1. Synthetic studies towards bottromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of drugs from biological fluids by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Translation-Targeting RiPPs and Where to Find Them [frontiersin.org]
- 5. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]
- 6. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]
- 7. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 8. Countercurrent distribution - Wikipedia [en.wikipedia.org]
- 9. laskerfoundation.org [laskerfoundation.org]
- 10. Countercurrent Extraction - Craig Apparatus [webapps.chem.uoa.gr]
Bottromycin A2: A Deep Dive into its Chemical Architecture and Stereochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bottromycin A2 is a complex macrocyclic peptide antibiotic with potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] First isolated from Streptomyces bottropensis in 1957, its intricate structure and unique mechanism of action have made it a subject of significant scientific interest.[1] The structural elucidation of this compound was a lengthy and challenging process, culminating in the definitive confirmation of its absolute stereochemistry through total synthesis in 2009.[2][3] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, details the experimental methodologies used for its characterization, and presents key quantitative data for reference.
The Chemical Structure of this compound
The journey to determine the correct structure of this compound was marked by several revisions.[3] Initial proposals based on degradation studies were later proven incorrect.[3] The definitive structure, shown below, was ultimately confirmed by the total synthesis accomplished by Shimamura and colleagues in 2009.[2]
This compound is a highly modified peptide natural product. Its structure is characterized by several unique features:
-
A 12-membered macrocyclic core formed by four N-terminal amino acids.
-
An unusual amidine linkage that closes the macrocycle.[2]
-
A C-terminal linear peptide chain.
-
Several rare β-methylated amino acid residues, including β-methylphenylalanine.[4]
-
A C-terminal thiazole moiety derived from a cysteine residue.[3]
The molecular formula of this compound is C₄₂H₆₂N₈O₇S, with a molar mass of 823.06 g/mol .[1]
Figure 1. The 2D chemical structure of this compound.
Stereochemistry: The Final Frontier
The determination of the absolute configuration of the multiple stereocenters in this compound was a critical step. For decades, some configurations were misassigned. The total synthesis was pivotal in unambiguously establishing the correct stereochemistry.[3][4] A key finding was the revision of the C-terminal thia-β-Ala-OMe residue to the (R)-configuration (D-configuration), whereas it was previously believed to be (S)-configured.[3][4]
The confirmed stereocenters are crucial for the molecule's three-dimensional shape and, consequently, its biological activity. The specific arrangement of bulky side chains and methyl groups influences how the molecule folds and interacts with its biological target, the bacterial ribosome.[5]
Spectroscopic and Structural Data
The elucidation of this compound's structure relied heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The three-dimensional solution structure was later determined using advanced NMR techniques.[5]
NMR Spectroscopic Data
¹H and ¹³C NMR spectroscopy were fundamental in identifying the amino acid components and their connectivity. A comprehensive assignment of the proton and carbon signals was published by Kaneda in 1992, which served as a crucial reference for subsequent structural studies.[6]
Table 1: Summary of Spectroscopic and Structural Data for this compound
| Data Type | Description | Reference(s) |
| Molecular Formula | C₄₂H₆₂N₈O₇S | [1] |
| Molar Mass | 823.06 g/mol | [1] |
| ¹H and ¹³C NMR | Complete assignments for all proton and carbon nuclei in the structure were determined using 2D NMR techniques. This data was essential for establishing the planar structure. | [3][6] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirmed the elemental composition. Fragmentation patterns (MS/MS) helped to verify the sequence of the linear peptide portion. | [7] |
| 3D Solution Structure (NMR) | The solution structure in CDCl₃ was determined based on 57 experimental constraints from NMR experiments (NOESY, etc.). The final ensemble of 34 structures showed an average pairwise atomic RMSD of 0.74 ± 0.59 Å for all heavy atoms, indicating a well-defined conformation.[5][8] | [3][5] |
| Crystal Structure | While a crystal structure of free this compound is not available, a structure of it bound to the epimerase enzyme BotH has been solved, revealing a strained conformation upon binding.[9][10] | [9] |
Experimental Protocols and Methodologies
The confirmation of this compound's structure and stereochemistry is a testament to the power of combining total synthesis with advanced spectroscopic methods.
Total Synthesis for Structural Confirmation
The first and only total synthesis of this compound was a landmark achievement that corrected long-standing errors in its proposed structure.[2][11]
Methodology Overview:
The synthesis was a multi-step process that involved the careful construction of the unusual amino acid building blocks, followed by their assembly into the linear peptide precursor. A key challenge was the formation of the macrocyclic amidine ring.
-
Synthesis of Fragments: The molecule was disconnected into several key fragments, including the linear tripeptide tail and the N-terminal tetrapeptide that would form the macrocycle.
-
Amidine Formation: The crucial macrocyclic amidine linkage was formed via a mercury-mediated reaction of a thioamide with an amine.[5]
-
Peptide Couplings: Standard peptide coupling reagents were used to assemble the amino acid fragments.
-
Final Deprotection: Global deprotection yielded the final natural product.
The synthetic this compound was then compared to the natural product using various analytical techniques (NMR, MS, HPLC) and bioassays, confirming its identity and, most importantly, its absolute stereochemistry.[2]
NMR Spectroscopy for 3D Structure Determination
The three-dimensional structure of this compound in solution was determined by Gouda and colleagues using NMR spectroscopy.[5]
Methodology Overview:
-
Sample Preparation: this compound was dissolved in deuterated chloroform (CDCl₃).
-
NMR Data Acquisition: A suite of 2D NMR experiments were performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These included:
-
COSY (Correlation Spectroscopy) to identify proton-proton spin couplings within residues.
-
TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
-
HSQC/HMBC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons 2-3 bonds away, respectively.
-
-
Structure Calculation: The distance constraints obtained from NOESY experiments, along with dihedral angle constraints derived from coupling constants, were used as input for molecular dynamics and simulated annealing calculations using software like CYANA or XPLOR-NIH. This process generates an ensemble of low-energy structures consistent with the experimental data.[5]
X-ray Crystallography
While a crystal structure of unbound this compound has not been reported, a structure of it in complex with the biosynthetic enzyme BotH was obtained.[9]
Methodology Overview:
-
Co-crystallization: The purified BotH protein was mixed with an excess of this compound and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop).
-
Data Collection: A suitable crystal was cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern was recorded on a detector.
-
Structure Solution and Refinement: The diffraction data was processed to determine the electron density map of the protein-ligand complex. The structure was solved using molecular replacement (using a known structure of a homologous protein) and refined to fit the experimental data, allowing for the precise placement of the this compound molecule within the enzyme's active site.[9]
Logical and Biological Pathways
Visualizing the workflow of structural elucidation and the mechanism of action can aid in understanding the complex journey from discovery to functional characterization.
Workflow of Structure Elucidation
The process of determining the final, correct structure of this compound involved multiple stages and techniques, correcting earlier hypotheses.
Caption: Logical workflow for the structure elucidation of this compound.
Mechanism of Action: Ribosome Inhibition
This compound exerts its antibiotic effect by inhibiting protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome.[3][12]
Caption: Mechanism of action of this compound on the bacterial ribosome.
Conclusion
The chemical structure and stereochemistry of this compound represent a fascinating case study in natural product chemistry. Its complex architecture, featuring a unique macrocyclic amidine and multiple methylated amino acids, posed a significant challenge that was ultimately solved through a combination of advanced spectroscopic analysis and definitive total synthesis. For drug development professionals, understanding this intricate structure is paramount, as it forms the basis for its potent biological activity and provides the scaffold for designing next-generation antibiotics with improved stability and efficacy. The detailed experimental workflows outlined here underscore the rigorous, multi-disciplinary approach required to characterize such complex biomolecules.
References
- 1. Bottromycin - Wikipedia [en.wikipedia.org]
- 2. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-dimensional solution structure of this compound: a potent antibiotic active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on bottromycins. I. 1H and 13C NMR assignments of this compound, the main component of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The revised structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]
- 12. biorxiv.org [biorxiv.org]
Ribosomally synthesized and post-translationally modified peptide (RiPP) nature of Bottromycin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bottromycin A2 is a potent ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with significant activity against multidrug-resistant bacteria, including MRSA and VRE.[1][2] Its unique structural features, notably a macrocyclic amidine and several β-methylated amino acids, arise from a complex biosynthetic pathway involving a cascade of enzymatic modifications to a precursor peptide.[3][4] This technical guide provides an in-depth exploration of the RiPP nature of this compound, detailing its biosynthetic pathway, the enzymes involved, and the experimental methodologies used to elucidate its formation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction to this compound
First isolated from Streptomyces bottropensis in 1957, this compound has garnered renewed interest due to its novel mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the A-site of the 50S ribosome.[1][5] Unlike many peptide antibiotics synthesized by non-ribosomal peptide synthetases (NRPSs), bottromycin is a product of ribosomal synthesis followed by extensive post-translational modifications (PTMs), classifying it as a RiPP.[2][6] A defining characteristic of bottromycin biosynthesis is the use of a C-terminal "follower" peptide on its precursor, BotA, for enzyme recognition, a departure from the canonical N-terminal leader peptides found in most bacterial RiPPs.[2][7]
The Bottromycin Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a dedicated gene cluster (referred to as btm or bot) found in several Streptomyces species.[8][9] The pathway commences with the ribosomal synthesis of the precursor peptide, BotA, which then undergoes a series of intricate enzymatic modifications to yield the mature antibiotic.
The Precursor Peptide: BotA
The BotA precursor peptide is unique in that it possesses a C-terminal follower peptide instead of a traditional N-terminal leader peptide.[2] The core peptide, which ultimately becomes this compound, consists of the N-terminal 8 amino acids (Gly-Pro-Val-Val-Val-Phe-Asp-Cys), while the follower peptide is a longer C-terminal extension that is crucial for the recruitment and activity of the modifying enzymes.[5][10]
Post-Translational Modifications
The maturation of BotA into this compound involves a precise sequence of post-translational modifications, each catalyzed by a specific enzyme encoded within the btm gene cluster. The proposed biosynthetic pathway is a complex cascade of events that includes proteolysis, methylation, cyclization, epimerization, and oxidative decarboxylation.[3][11]
The key enzymatic steps are:
-
N-terminal Methionine Excision: The pathway is initiated by the removal of the N-terminal methionine from the precursor peptide by BotP, a leucyl-aminopeptidase-like enzyme.[12]
-
β-Methylation: Three radical SAM methyltransferases, BotRMT1, BotRMT2, and BotRMT3, are responsible for the C-methylation of Pro2, Val4, Val5, and Phe6 residues.[13]
-
Thiazoline Formation: The YcaO-domain protein BotC catalyzes the cyclodehydration of the C-terminal cysteine residue to form a thiazoline ring.[1]
-
Macrocyclization: A second YcaO-domain protein, BotCD, in conjunction with an amidohydrolase, BotAH, facilitates the formation of the unique macrocyclic amidine structure by linking the N-terminal glycine to the backbone amide of the fourth residue.[14][15]
-
Follower Peptide Cleavage: The follower peptide is removed by a dedicated protease.[10]
-
Aspartate Epimerization: The hydrolase BotH catalyzes the epimerization of L-Asp7 to D-Asp7.[14]
-
Oxidative Decarboxylation: The cytochrome P450 enzyme BotCYP converts the C-terminal thiazoline to a thiazole.[16]
-
O-methylation: The final step is the O-methylation of the D-Asp7 residue by the SAM-dependent O-methyltransferase BotB.[13]
Visualizing the this compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and production of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Target Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 1 | [1] |
| Enterococcus faecalis (VRE) | 0.5 | [1] |
| Mycoplasma spp. | 0.001 - 0.01 | [1] |
| Xanthomonas oryzae pv. oryzae | - | [1] |
Table 2: Effect of Gene Deletion on this compound Production
| Gene Deleted | Effect on Production | Reference |
| btmL | Reduced to ~40% of wild-type | [5] |
| btmD (precursor peptide) | Abolished | [2] |
Experimental Protocols
This section outlines the general methodologies employed in the study of bottromycin biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited literature.
Heterologous Expression and Purification of Biosynthetic Enzymes
A common strategy for studying the function of the btm enzymes is their heterologous expression in a host like E. coli and subsequent purification.
General Protocol:
-
Gene Amplification and Cloning: The gene of interest (e.g., botP, botC) is amplified from the genomic DNA of a bottromycin-producing Streptomyces strain via PCR. The amplified gene is then cloned into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of IPTG to the culture medium.
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Protein Characterization: The purity and concentration of the purified protein are assessed using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
Visualizing the Enzyme Purification Workflow
Caption: A general workflow for the purification of biosynthetic enzymes.
In Vitro Reconstitution of Biosynthetic Steps
In vitro assays are crucial for confirming the function of individual biosynthetic enzymes and for studying their substrate specificity and kinetics.[1][11]
General Protocol for a YcaO-catalyzed Cyclodehydration Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified YcaO enzyme (e.g., BotC), the precursor peptide substrate (or a synthetic analogue), ATP, and a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Quenching and Analysis: The reaction is quenched, and the products are analyzed by techniques such as MALDI-TOF mass spectrometry or HPLC-MS to detect the mass shift corresponding to the cyclodehydration reaction.[9]
Gene Deletion in Streptomyces
Creating targeted gene deletions in the native Streptomyces producer is a powerful tool to investigate the role of specific genes in the biosynthetic pathway.
General Protocol using Redirect PCR Targeting:
-
Construct Generation: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the target gene, is generated by PCR.
-
Transformation: The disruption cassette is introduced into the Streptomyces strain, often via conjugation from an E. coli donor strain.
-
Homologous Recombination and Selection: The disruption cassette integrates into the Streptomyces chromosome via homologous recombination, replacing the target gene. Mutants are selected based on the acquired antibiotic resistance.
-
Verification: The gene deletion is confirmed by PCR analysis and/or Southern blotting.
Visualizing the Gene Deletion Process
Caption: A workflow for generating gene deletions in Streptomyces.
Metabolite Analysis by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for identifying and quantifying bottromycin and its biosynthetic intermediates from bacterial cultures.
General Protocol for Untargeted Metabolomics:
-
Sample Preparation: Bacterial cultures are grown under specific conditions. The metabolites are then extracted from the culture broth and/or mycelium, typically using an organic solvent.
-
LC-MS Analysis: The extracted metabolites are separated by high-performance liquid chromatography (HPLC) and detected by a high-resolution mass spectrometer.
-
Data Analysis: The resulting data is processed to identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Comparative analysis between wild-type and mutant strains can reveal the accumulation of intermediates and shunt products, providing insights into the biosynthetic pathway.[14]
Conclusion
This compound stands as a compelling example of the chemical diversity achievable through ribosomal synthesis and post-translational modification. The elucidation of its complex biosynthetic pathway has not only provided fundamental insights into RiPP enzymology but also opened avenues for the bioengineering of novel bottromycin analogues with potentially improved therapeutic properties. The methodologies outlined in this guide represent the key experimental approaches that have been instrumental in unraveling the RiPP nature of this promising antibiotic. Further research, particularly focusing on the structural biology of the biosynthetic enzymes and the development of more efficient production systems, will be crucial for realizing the full clinical potential of the bottromycins.
References
- 1. In Vitro Biosynthetic Studies of Bottromycin Expand the Enzymatic Capabilities of the YcaO Superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 10. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro biosynthetic studies of bottromycin expand the enzymatic capabilities of the YcaO superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 16. Regulatory Control of Rishirilide(s) Biosynthesis in Streptomyces bottropensis - PMC [pmc.ncbi.nlm.nih.gov]
The Bottromycin Biosynthetic Gene Cluster in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bottromycins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antibacterial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4][5] Produced by several Streptomyces species, these natural products feature a unique macrocyclic amidine linkage and extensive post-translational modifications, making them a subject of significant interest for antibiotic development.[4][5][6][7][8] This technical guide provides an in-depth overview of the bottromycin biosynthetic gene cluster (BGC), detailing its genetic organization, the intricate biosynthetic pathway, regulatory mechanisms, and key experimental methodologies used in its study. Quantitative data are summarized for clarity, and complex biological processes are visualized through detailed diagrams.
Introduction
First isolated in 1957 from Streptomyces bottropensis, bottromycin has a unique structure and mechanism of action, inhibiting bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit.[4][6][9][10] Unlike many antibiotics, its target site is not currently exploited by clinically used drugs, reducing the likelihood of cross-resistance.[4] The complex structure of bottromycin, which includes a macrocyclic amidine, a thiazole heterocycle, and several β-methylated amino acids, is a product of a fascinating and complex biosynthetic pathway.[4][6] The elucidation of the bottromycin BGC has paved the way for biosynthetic engineering and the generation of novel analogs.[7][11] However, a significant hurdle in the development of bottromycins is their low production titers, often below 1 mg/L in wild-type producers.[1][2] A thorough understanding of the BGC and its regulation is therefore crucial for overcoming this challenge.
The Bottromycin Biosynthetic Gene Cluster (BGC)
The bottromycin BGC was identified through genome mining and subsequently confirmed by genetic experiments in various Streptomyces species, including Streptomyces scabies, Streptomyces bottropensis, and Streptomyces sp. BC16019.[7][12] The cluster is predicted to contain 13 genes, which are organized into two divergent transcriptional units.[1][2][6]
Genetic Organization
The core of the bottromycin BGC consists of genes encoding the precursor peptide, modifying enzymes, a transporter, and regulatory proteins. The gene nomenclature can vary slightly between different producing strains; this guide will primarily use the nomenclature from S. scabies (btm).
Table 1: Genes of the Bottromycin Biosynthetic Gene Cluster and Their Proposed Functions
| Gene | Proposed Function[6][13] |
| btmA | Major Facilitator Superfamily (MFS) transporter, likely involved in bottromycin export and self-resistance.[1][2] |
| btmB | O-methyltransferase, responsible for the methylation of the aspartate residue.[6][11] |
| btmC | Radical SAM methyltransferase, involved in the β-methylation of a phenylalanine residue.[6][11] |
| btmD | Encodes the precursor peptide, which includes a C-terminal follower peptide.[1][2][6] |
| btmE | YcaO-like protein, proposed to be involved in macrocyclic amidine formation.[6] |
| btmF | YcaO-like protein, potentially involved in thiazoline formation.[6] |
| btmG | Radical SAM methyltransferase, responsible for the β-methylation of two valine residues.[6][11] |
| btmH | α/β hydrolase fold protein, functions as an aspartate epimerase.[4][14] |
| btmI | Metallo-dependent hydrolase, potentially involved in follower peptide cleavage.[6] |
| btmJ | Cytochrome P450 enzyme, likely oxidizes the thiazoline to a thiazole.[6] |
| btmK | Radical SAM methyltransferase, involved in the β-methylation of a proline residue.[6][11] |
| btmL | Transcriptional regulator, modulates the expression of btmD.[1][2][3] |
| btmM | M17 aminopeptidase, predicted to cleave the N-terminal methionine from the precursor peptide.[6] |
Biosynthetic Pathway
The biosynthesis of bottromycin is a multi-step process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. The precursor peptide, BtmD, is unique in that it possesses a C-terminal follower peptide instead of the more common N-terminal leader peptide found in most RiPPs.[4][6][14]
The proposed biosynthetic pathway is as follows:
-
Ribosomal synthesis of the precursor peptide (BtmD).
-
Removal of the N-terminal methionine by the aminopeptidase BtmM.[6]
-
β-methylation of proline, two valine residues, and a phenylalanine residue by the radical SAM methyltransferases BtmK, BtmG, and BtmC, respectively.[6][11]
-
Formation of a thiazoline ring from the C-terminal cysteine residue, likely catalyzed by one of the YcaO-like proteins (BtmE or BtmF).[6]
-
Macrocyclization to form the characteristic amidine linkage, also thought to be catalyzed by a YcaO-like protein.[6]
-
Oxidation of the thiazoline to a thiazole by the cytochrome P450 enzyme BtmJ.[6]
-
Cleavage of the follower peptide by a hydrolase, potentially BtmI.[6]
-
Epimerization of an aspartate residue from the L- to the D-configuration by the α/β hydrolase BotH.[4][14]
-
O-methylation of the aspartate residue by the methyltransferase BtmB.[6][11]
Caption: Proposed biosynthetic pathway of bottromycin.
Regulation of Bottromycin Biosynthesis
The regulation of the bottromycin BGC is complex and does not appear to follow the typical model of a single master regulator controlling the entire cluster.[1][2]
Transcriptional Organization
The btm gene cluster is organized into two divergently transcribed units, with the intergenic region between btmB and btmC containing the major promoters.[1][2] A key regulatory feature is the presence of an internal transcriptional start site (TSS) within the coding sequence of the preceding gene, which drives the expression of btmD, the precursor peptide gene.[1][2] This internal TSS is thought to boost the transcript levels of the precursor peptide, which is required in stoichiometric amounts, relative to the catalytic enzymes in the pathway.[1][2]
The Role of BtmL
The BGC encodes a single putative regulatory protein, BtmL.[1][2] Studies have shown that BtmL is not a master regulator of the entire cluster but instead functions as a modulator that specifically enhances the expression of the precursor peptide gene, btmD.[1][2][3] Deletion or overexpression of btmL does not significantly affect the expression of other genes within the cluster.[2]
Caption: Simplified regulatory network of the bottromycin BGC.
Quantitative Data
The production of bottromycin is notoriously low, which presents a major challenge for its clinical development.
Table 2: Bottromycin Production Titers
| Strain | Condition | Titer (mg/L) | Reference |
| Wild-type producers | Standard laboratory conditions | < 1 | [1][2] |
| Heterologous host (S. coelicolor) | Constitutive high expression | Low yields of mature product, high yields of shunt metabolites | [1][2] |
| Heterologous host (S. coelicolor) | Controlled expression (riboswitch) | Increased overall production, higher ratio of mature product | [1][2] |
Experimental Protocols
Heterologous Expression of the Bottromycin BGC
Heterologous expression is a key strategy for studying and engineering the bottromycin pathway.
Workflow for Heterologous Expression:
-
BGC Amplification: The entire bottromycin BGC is amplified from the genomic DNA of the producing Streptomyces strain using high-fidelity PCR.
-
Vector Construction: The amplified BGC is cloned into an integrative expression vector suitable for Streptomyces, such as a derivative of pSET152. The expression can be placed under the control of a constitutive promoter or an inducible system like a riboswitch for controlled expression.[1][2]
-
Host Transformation: The resulting plasmid is introduced into a suitable heterologous host, typically a well-characterized Streptomyces strain like S. coelicolor or S. lividans, via conjugation from an E. coli donor strain.
-
Culture and Fermentation: The recombinant Streptomyces strain is cultured in a suitable production medium. For bottromycin, a common medium is BPM (Bottromycin Production Medium), which consists of glucose, soluble starch, yeast extract, soy flour, NaCl, and CaCO3.[2]
-
Metabolite Extraction and Analysis: After a period of growth (e.g., 72 hours), the culture broth and mycelium are extracted with an organic solvent like ethyl acetate. The extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of bottromycin and related intermediates.
Caption: Workflow for heterologous expression of the bottromycin BGC.
Gene Inactivation and Complementation
Gene knockout studies are essential for elucidating the function of individual genes within the BGC.
Methodology for Gene Inactivation:
-
Construct Design: A knockout construct is designed to replace the target gene with an antibiotic resistance cassette via homologous recombination. The construct contains regions of DNA homologous to the upstream and downstream flanking regions of the target gene.
-
Vector Assembly: The knockout construct is assembled in a suitable E. coli vector.
-
Conjugation and Selection: The vector is transferred into the Streptomyces host by conjugation. Exconjugants that have undergone a double homologous recombination event, resulting in the replacement of the target gene, are selected for based on antibiotic resistance and loss of the vector marker.
-
Genotypic Verification: The gene deletion is confirmed by PCR analysis of the genomic DNA from the mutant strain.
-
Phenotypic Analysis: The mutant strain is cultured, and its metabolite profile is compared to the wild-type strain using HPLC-MS to determine the effect of the gene deletion on bottromycin biosynthesis.
-
Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type gene can be reintroduced into the mutant strain on an integrative plasmid, and the restoration of bottromycin production is assessed.
Conclusion and Future Outlook
The bottromycin biosynthetic gene cluster in Streptomyces represents a remarkable example of the intricate enzymatic machinery involved in the production of complex natural products. While significant progress has been made in understanding the genetic basis and biochemical transformations of bottromycin biosynthesis, several aspects remain to be fully elucidated. The low production titers remain a critical bottleneck for the clinical development of this promising class of antibiotics. Future research will likely focus on a deeper understanding of the regulatory networks governing the BGC, with the aim of rationally engineering Streptomyces strains for enhanced bottromycin production. Furthermore, the characterization of the novel enzymes within the cluster will not only provide insights into their unique catalytic mechanisms but also expand the toolbox for synthetic biology and the creation of novel bioactive compounds.
References
- 1. Frontiers | Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator [frontiersin.org]
- 2. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Bottromycin - Wikipedia [en.wikipedia.org]
- 7. Identification and characterisation of the gene cluster for the anti-MRSA antibiotic bottromycin: expanding the biosynthetic diversity of ribosomal peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Streptomyces bottropensis - Wikipedia [en.wikipedia.org]
- 10. Bottromycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 11. Synthetic biotechnology to study and engineer ribosomal bottromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Draft Genome Sequence of Streptomyces bottropensis ATCC 25435, a Bottromycin-Producing Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
The Unconventional Chaperone: A Technical Guide to the C-terminal Follower Peptide's Role in Bottromycin A2 Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate biosynthesis of Bottromycin A2, a potent antibiotic with a unique maturational pathway. A key player in this process is the C-terminal follower peptide, an unusual feature that distinguishes bottromycins from the majority of ribosomally synthesized and post-translationally modified peptides (RiPPs). This document will explore the critical functions of this follower peptide, detail the biosynthetic cascade it orchestrates, and provide insights into the experimental methodologies used to unravel this fascinating system.
The Bottromycin Precursor Peptide: An Atypical Architecture
This compound originates from a genetically encoded precursor peptide, designated BtmD or BotA.[1][2] Unlike most bacterial RiPPs that possess an N-terminal "leader" peptide to guide their maturation, the bottromycin precursor peptide features a C-terminal "follower" peptide.[3][4] This precursor is composed of a short N-terminal core peptide, which undergoes extensive modifications to become the final bioactive molecule, and a longer C-terminal follower peptide.[2][5] The core peptide itself is a mere 8 amino acids in length, while the follower peptide is significantly larger, ranging from 35 to 41 amino acids.[2][5]
The Follower's Lead: Directing the Biosynthetic Machinery
The C-terminal follower peptide is not a passive entity; it plays a central and active role in the biosynthesis of this compound. Its primary function is to act as a recognition element for the suite of modifying enzymes encoded within the bottromycin biosynthetic gene cluster.[2][3][5] This "chaperone" role ensures that the intricate series of post-translational modifications are correctly installed on the adjacent core peptide. The follower peptide contains specific recognition sequences that are essential for the binding and activity of these enzymes.[6]
A Step-by-Step Guide to this compound Maturation
The biosynthesis of this compound is a complex, multi-step process that relies on the coordinated action of numerous enzymes, all guided by the C-terminal follower peptide. The currently accepted pathway is as follows:
-
N-terminal Methionine Excision: The process is initiated by the removal of the N-terminal methionine from the precursor peptide, a reaction catalyzed by the leucyl-aminopeptidase-like enzyme, BotP.[4]
-
Core Peptide Modifications: With the follower peptide still attached, the core peptide undergoes a series of remarkable transformations:
-
C-methylation: Radical SAM (S-adenosyl-L-methionine) methyltransferases catalyze the methylation of specific residues within the core peptide.[2][5]
-
Intramolecular Cyclization: YcaO-domain proteins facilitate the formation of a unique macrocyclic amidine structure.[2][5][7]
-
Epimerization: The stereochemistry of an aspartate residue is inverted from the L- to the D-configuration.[2][5][8]
-
Oxidative Decarboxylation: A cysteine residue is converted to a thiazole moiety through the action of a P450 enzyme.[2][5][8]
-
-
Follower Peptide Cleavage: Once the core peptide has been appropriately modified, the C-terminal follower peptide is proteolytically removed. This crucial step is carried out by a dedicated protease, BtmI (also referred to as BotAH).[2][5][8][9]
-
Final Maturation: Following the liberation of the modified core peptide, final maturation steps, such as O-methylation, occur to yield the bioactive this compound.[2][5][8]
Below is a diagram illustrating the biosynthetic pathway of this compound.
Caption: The biosynthetic pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the this compound precursor peptide.
| Component | Size (Amino Acids) | Reference(s) |
| Core Peptide | 8 | [2][5] |
| Follower Peptide | 35-41 | [2][5] |
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are outlines of the key experimental protocols employed.
Identification and Analysis of the Bottromycin Biosynthetic Gene Cluster
-
Objective: To identify the genes responsible for this compound production.
-
Methodology:
-
Genome Sequencing: The genome of a bottromycin-producing organism, such as Streptomyces scabies, is sequenced.[1]
-
Bioinformatic Analysis: The sequenced genome is searched for genes encoding enzymes typically involved in RiPP biosynthesis (e.g., radical SAM enzymes, proteases, etc.).
-
Gene Cluster Delineation: A putative biosynthetic gene cluster is identified based on the co-localization of these genes.
-
Gene Expression Analysis: Reverse transcription PCR (RT-PCR) or RNA-seq is used to confirm that the genes within the cluster are actively transcribed during bottromycin production.[1]
-
Heterologous Expression and Pathway Engineering
-
Objective: To confirm the function of the identified gene cluster and to produce bottromycin analogs.
-
Methodology:
-
Cloning: The entire bottromycin biosynthetic gene cluster is cloned into a suitable expression vector.
-
Transformation: The expression vector is introduced into a heterologous host, typically a genetically tractable Streptomyces species or E. coli.[10]
-
Fermentation and Analysis: The heterologous host is cultured, and the production of this compound is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Gene Inactivation and Mutagenesis: Individual genes within the cluster are systematically inactivated or mutated to determine their specific roles in the biosynthetic pathway.[7][11]
-
In Vitro Enzymatic Assays
-
Objective: To characterize the biochemical function of individual enzymes in the pathway.
-
Methodology:
-
Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., BotP, BtmI) is cloned into an expression vector, and the protein is overexpressed in E. coli and purified.[4]
-
Substrate Synthesis: The precursor peptide or relevant intermediates are chemically synthesized or produced biosynthetically.
-
Enzyme Reaction: The purified enzyme is incubated with its substrate under optimized reaction conditions.
-
Product Analysis: The reaction products are analyzed by HPLC and MS to determine the enzymatic transformation.
-
The following diagram illustrates a general experimental workflow for investigating the this compound biosynthesis.
Caption: A typical experimental workflow for studying bottromycin biosynthesis.
Conclusion
The C-terminal follower peptide in this compound biosynthesis represents a fascinating deviation from the canonical RiPP maturation pathways. Its indispensable role in guiding the complex series of post-translational modifications highlights the remarkable diversity of nature's biosynthetic strategies. A thorough understanding of this follower peptide's function and the intricate enzymatic machinery it directs is crucial for harnessing the full therapeutic potential of bottromycins. Further research in this area will undoubtedly pave the way for the bioengineering of novel and potent antibiotic derivatives to combat the growing threat of antimicrobial resistance.
References
- 1. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 4. Structure and Substrate Recognition of the Bottromycin Maturation Enzyme BotP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Molecular Target of Bottromycin A2: A Deep Dive into its Unique Interaction with the 50S Ribosomal Subunit
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Executive Summary
Bottromycin A2, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising class of antibiotics with potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE.[1][2][3][4][5] For decades, its precise mechanism of action remained elusive. However, recent advanced biochemical and biophysical studies have illuminated a novel mode of translation inhibition. This guide synthesizes the current understanding of this compound's molecular target, revealing that it binds to the 50S ribosomal subunit and employs a unique, context-specific mechanism by stalling the ribosome at glycine codons. By trapping the incoming aminoacyl-tRNA in the ribosomal A-site, this compound prevents peptide bond formation, ultimately halting protein synthesis.[1][2][6] Its distinct binding site, which does not overlap with those of other major 50S-targeting antibiotics, makes it a compelling candidate for circumventing existing antibiotic resistance.[3][7]
Introduction: The Enduring Puzzle of this compound
First discovered in 1957, this compound is a macrocyclic peptide antibiotic produced by Streptomyces bottropensis.[5] Its complex structure, featuring a unique amidine linkage and several post-translational modifications, has long captured scientific interest.[3][4] Early studies correctly identified that this compound inhibits bacterial protein synthesis by targeting the ribosome.[3][8] Experiments demonstrated that an excess of the 50S ribosomal subunit, but not the 30S subunit, could diminish the inhibitory effect of the antibiotic, pinpointing the large subunit as its primary target.[1][3] Despite this, the exact binding site and the molecular details of its inhibitory action were a subject of debate for over 60 years, with some studies suggesting interference with tRNA binding and others implicating an effect on peptidyl-tRNA translocation.[3][7]
A Novel Mechanism: Context-Specific Stalling at Glycine Codons
Recent breakthroughs have provided a much clearer picture, revealing a previously undescribed mechanism of translation inhibition. This compound does not act as a general inhibitor but rather exhibits a striking context specificity.
Using high-throughput toe-printing combined with deep sequencing (toe-seq), researchers have demonstrated that this compound induces ribosome stalling predominantly when a glycine (Gly) codon enters the ribosomal A-site (aminoacyl site).[1][2][6] This stalling effect is independent of the codons located in the adjacent P- (peptidyl) and E- (exit) sites.[1][2][6]
The core of this mechanism lies in its interaction with the ternary complex, which consists of the elongation factor Tu (EF-Tu), GTP, and the aminoacyl-tRNA. This compound does not prevent the initial delivery of the Gly-tRNAGly ternary complex to the A-site. Instead, it traps this complex on the ribosome, preventing the full accommodation of the Gly-tRNAGly into the peptidyl transferase center (PTC).[1][2][6] This immobilization effectively arrests the elongation cycle before a peptide bond can be formed with the glycine residue.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Clamp: An In-depth Technical Guide to Bottromycin A2's Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bottromycin A2, a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic, exhibits potent activity against multidrug-resistant Gram-positive bacteria. Historically, its precise mechanism of action has been a subject of debate. This technical guide synthesizes current research, including recent cryo-electron microscopy (cryo-EM) studies, to provide a comprehensive understanding of how this compound inhibits bacterial protein synthesis. It details a novel molecular mechanism where the antibiotic acts as a molecular clamp, stabilizing the ternary complex of elongation factor Tu (EF-Tu), GTP, and glycyl-tRNA (Gly-tRNA) on the ribosome. This action stalls translation in a context-specific manner, primarily at glycine codons. This guide provides quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows to support further research and drug development efforts.
Introduction
First isolated from Streptomyces bottropensis in the 1950s, this compound has long been recognized for its antibacterial properties, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. Early studies correctly identified the bacterial ribosome as its primary target but proposed conflicting mechanisms, including the inhibition of peptidyl-tRNA translocation or direct interference with peptide bond formation[1]. However, recent high-resolution structural and biochemical data have unveiled a unique and previously undescribed mechanism of action, distinguishing this compound from other ribosome-targeting antibiotics. This guide aims to provide a detailed technical overview of this modern understanding.
Mechanism of Action: A Glycine-Specific Molecular Clamp
This compound's inhibitory action is not directed at the ribosome itself, but rather at a key complex involved in the elongation stage of protein synthesis. The antibiotic specifically targets the ternary complex composed of the elongation factor Tu (EF-Tu), GTP, and an aminoacyl-tRNA (aa-tRNA), with a striking specificity for glycyl-tRNA[2][3].
The core of its mechanism is the stabilization of this ternary complex on the ribosome when a glycine codon is present in the A-site. This compound binds to a cleft formed at the interface between EF-Tu and the CCA-end of the Gly-tRNA[2][3]. This binding acts as a "molecular clamp," locking the ternary complex in a pre-accommodation state. This prevents the proper release of EF-Tu and the subsequent accommodation of the Gly-tRNA's aminoacyl end into the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The result is a stalled ribosome and the cessation of protein synthesis[4][5][6].
This context-specific inhibition, dependent on the presence of a glycine codon in the A-site, is a novel mechanism among known translation inhibitors[4][5].
Signaling Pathway and Molecular Interactions
The following diagram, generated using the DOT language, illustrates the detailed mechanism of this compound's inhibitory action.
Quantitative Data
The inhibitory activity of this compound has been quantified through various assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Protein Synthesis
| Parameter | Value | System | Reference |
| IC50 | 1.0 ± 0.1 µM | E. coli S30 cell-free translation | [7] |
Note: While the inhibitory concentration is well-characterized, the binding affinity (Kd) of this compound for the EF-Tu-Gly-tRNA-ribosome complex has not been reported in the reviewed literature.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus FDA209P | 0.5 - 1.0 | [1] |
| Staphylococcus aureus Smith | 0.5 - 1.0 | [1] |
| Methicillin-resistant S. aureus (MRSA) HH-1 | 2.0 | [1] |
| Methicillin-resistant S. aureus (MRSA) 92-1191 | 1.0 | [1] |
| Vancomycin-resistant Enterococcus faecalis (VRE) NCTC12201 | 1.0 | [1] |
| Vancomycin-resistant Enterococcus faecalis (VRE) NCTC12203 | 0.5 | [1] |
| Mycoplasma | 0.001 - 0.01 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
In Vitro Translation Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis by this compound in a cell-free system.
Workflow Diagram:
Methodology (using PURExpress® System):
-
Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube:
-
Solution A (PURExpress® Kit)
-
Solution B (PURExpress® Kit)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA, ~100 ng)
-
This compound (at various final concentrations) or vehicle control (e.g., DMSO)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Measurement:
-
Add luciferase substrate to the reaction mixture.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Toe-printing (Primer Extension Inhibition) Assay
This assay identifies the specific sites on an mRNA where ribosomes are stalled by this compound.
Methodology:
-
In Vitro Transcription-Translation:
-
Set up an in vitro transcription-translation reaction (e.g., using PURExpress®) with a specific mRNA template containing glycine codons.
-
Add this compound to the experimental reaction and a control antibiotic (or no antibiotic) to the control reaction.
-
Incubate at 37°C to allow translation to proceed and stalling to occur.
-
-
Primer Annealing:
-
Add a 5'-radiolabeled DNA primer complementary to a region downstream of the coding sequence to the reaction mixture.
-
Anneal the primer to the mRNA by heating and gradual cooling.
-
-
Reverse Transcription:
-
Add reverse transcriptase and dNTPs to the reaction.
-
Incubate to allow the synthesis of cDNA. The reverse transcriptase will stop at the site of the stalled ribosome.
-
-
Analysis:
-
Denature the reaction products and run them on a sequencing polyacrylamide gel alongside a sequencing ladder of the same mRNA.
-
The "toeprint" will appear as a band on the gel corresponding to the position of the stalled ribosome, typically 15-17 nucleotides downstream from the codon in the P-site.
-
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Bottromycin A2 Complex
This technique provides high-resolution structural information of the this compound-target complex.
Methodology Overview:
-
Complex Formation:
-
Incubate purified 70S ribosomes, the specific mRNA containing a glycine codon, Gly-tRNA, EF-Tu, GTP, and this compound to form the stalled complex.
-
-
Grid Preparation:
-
Apply a small volume of the complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane.
-
-
Data Collection:
-
Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to align the particle images, classify them into different conformational states, and reconstruct a 3D density map of the complex.
-
-
Model Building and Refinement:
-
Build an atomic model of the complex into the cryo-EM density map and refine it to high resolution.
-
Conclusion and Future Directions
The elucidation of this compound's mechanism of action reveals a sophisticated and highly specific mode of inhibiting bacterial protein synthesis. By trapping the Gly-tRNA-EF-Tu-GTP ternary complex on the ribosome, this compound represents a new class of translation inhibitors. This detailed understanding of its molecular target and mechanism opens new avenues for the rational design of novel antibiotics.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve its pharmacokinetic properties and antibacterial spectrum.
-
Resistance Mechanisms: Investigating the potential for resistance development through mutations in EF-Tu or other components of the translational machinery.
-
Expanding the Target Scope: Exploring whether the "molecular clamp" mechanism can be exploited to target other aa-tRNA-EF-Tu complexes, thereby broadening the inhibitory spectrum.
This in-depth guide provides a foundation for these future endeavors, offering a clear and detailed understanding of the core mechanism of this compound for researchers dedicated to combating antibiotic resistance.
References
- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 2. Sequence-specific trapping of EF-Tu/glycyl-tRNA complex on the ribosome by bottromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antibacterial Spectrum of Bottromycin A2 Against Gram-positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bottromycin A2, a unique macrocyclic peptide antibiotic, demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains of significant clinical concern. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro efficacy through a compilation of Minimum Inhibitory Concentration (MIC) data. Furthermore, this document outlines the detailed experimental protocols for determining these values and illustrates the molecular mechanism of action and experimental workflows through diagrammatic representations. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Antibacterial Spectrum of this compound
This compound exhibits a targeted and potent antibacterial activity predominantly against Gram-positive bacteria. Of particular note is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), making it a promising candidate for combating antibiotic resistance.[1][2] The following table summarizes the quantitative data on the in vitro activity of this compound against various Gram-positive bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-positive Bacteria
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus | FDA209P | - | 1 | [1] |
| Staphylococcus aureus | Smith | - | 1 | [1] |
| Staphylococcus aureus | HH-1 | MRSA | 2 | [1] |
| Staphylococcus aureus | 92-1191 | MRSA | 2 | [1] |
| Enterococcus faecalis | NCTC12201 | VRE | 1 | [1] |
| Enterococcus faecalis | NCTC12203 | VRE | 0.5 | [1] |
| Bacillus subtilis | PCI 219 | - | 0.06 | [3] |
| Bacillus cereus | IAM 1729 | - | 0.4 | [3] |
| Corynebacterium xerosis | - | 0.06 | [3] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] The primary target is the 50S ribosomal subunit, where it binds to the A (aminoacyl) site.[1][4] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA), thereby preventing the elongation of the polypeptide chain.[2][5] A recent study has further elucidated this mechanism, revealing a unique context-specificity where this compound preferentially stalls the ribosome when a glycine codon is present in the A-site.[6][7] This leads to the premature termination of protein synthesis and ultimately, bacterial cell death.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, which is a standard procedure for determining the MIC of antibiotics like this compound.
Broth Microdilution MIC Assay Protocol
1. Preparation of Materials:
- This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO). Further dilutions should be made in the appropriate culture medium. Given its peptide nature, handling and dilution may require specific conditions to ensure stability.[8]
- Bacterial Strains: Subculture the desired Gram-positive bacterial strains on appropriate agar plates (e.g., Tryptic Soy Agar) to obtain fresh, isolated colonies.
- Culture Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well microtiter plates.
2. Inoculum Preparation:
- Aseptically pick 3-5 well-isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
- Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be measured using a spectrophotometer at 600 nm.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of this compound:
- In a 96-well plate, perform a two-fold serial dilution of the this compound working solution with CAMHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
- Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the this compound working solution is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded.
- Well 11 serves as a positive control (inoculum without antibiotic) and well 12 as a negative control (medium only).
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well from 1 to 11, resulting in a final volume of 100 µL per well and the desired final bacterial density and antibiotic concentrations.
- Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Materials" [label="Prepare Materials:\n- this compound Stock\n- Bacterial Culture\n- Culture Medium\n- 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"];
"Inoculum_Prep" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"];
"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof this compound in Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inoculate_Plate" [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"];
"Incubate" [label="Incubate Plate\n(37°C, 18-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Read_Results" [label="Read Results\n(Visual or Spectrophotometer)", fillcolor="#FBBC05", fontcolor="#202124"];
"Determine_MIC" [label="Determine MIC\n(Lowest concentration with no growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Materials";
"Prepare_Materials" -> "Inoculum_Prep";
"Inoculum_Prep" -> "Inoculate_Plate";
"Prepare_Materials" -> "Serial_Dilution";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "Determine_MIC";
"Determine_MIC" -> "End";
}
Conclusion
This compound demonstrates significant promise as a potent antibacterial agent against a variety of Gram-positive bacteria, including clinically important drug-resistant strains. Its unique mechanism of action, targeting the bacterial ribosome in a context-specific manner, suggests a lower potential for cross-resistance with existing antibiotic classes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially develop this compound as a novel therapeutic to address the growing challenge of antibiotic resistance. Further studies are warranted to expand the known antibacterial spectrum and to evaluate the in vivo efficacy and safety of this promising compound.
References
- 1. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Total Synthesis Protocol for Bottromycin A2: A Detailed Application Note for Researchers
Abstract
Bottromycin A2, a potent antibiotic effective against multi-drug resistant bacteria such as MRSA and VRE, presents a formidable challenge for total synthesis due to its unique structural features, including a macrocyclic amidine and several β-methylated amino acids. This document provides a detailed application note and protocol for the total synthesis of this compound, primarily based on the groundbreaking work of Shimamura and co-workers, with additional insights from alternative strategies for key fragments. This protocol is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis and antibiotic development.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product.[1] Its complex architecture, which includes a 12-membered macrocyclic amidine core, a tripeptide side chain, and a C-terminal thiazole moiety, has made it a compelling target for synthetic chemists. The first total synthesis, achieved by Shimamura et al. in 2009, unequivocally confirmed its structure and provided a pathway for the synthesis of analogues.[1][2][3] This document outlines the key synthetic strategies and provides detailed experimental protocols for the construction of this important molecule.
Overall Synthetic Strategy
The total synthesis of this compound can be conceptually divided into the synthesis of two key fragments: the macrocyclic core and the linear tripeptide side chain. These fragments are then coupled, followed by final deprotection steps to yield the natural product.
A flowchart of the overall synthetic strategy is presented below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of the Tripeptide Side Chain
A key challenge in the synthesis of the tripeptide side chain is the stereoselective introduction of the β-methylphenylalanine residue. The following protocol is based on the work of Kazmaier and co-workers utilizing a Matteson homologation.[4][5][6]
Protocol 1: Synthesis of β-methylphenylalanine derivative via Matteson Homologation
-
Step 1: Synthesis of α-chloroboronic ester. To a solution of dichloromethane (2.0 equiv.) in THF at -78 °C, add LDA (1.9 equiv.). After stirring for 30 min, add a solution of the starting methyl boronic ester (1.0 equiv.) in THF. Stir for 3 h at -78 °C.
-
Step 2: Phenyl group installation. To the reaction mixture from Step 1, add phenylmagnesium bromide (3.0 equiv.) at -78 °C. Allow the reaction to warm to room temperature and stir for 12 h.
-
Step 3: Conversion to amino acid. The resulting α-phenyl substituted boronic ester is then converted to the corresponding N-protected amino acid through established procedures.[5]
Synthesis of the Macrocyclic Core and Amidine Formation
The construction of the unique macrocyclic amidine is a critical step in the total synthesis. The protocol by Shimamura et al. employs a mercury-mediated amidine formation.[3][7] An alternative approach for the macrocycle synthesis has been developed by Ackermann and Kazmaier.[8]
Protocol 2: Mercury-Mediated Amidine Formation (Shimamura et al.)
-
Step 1: Thioamide and Amine Coupling. To a solution of the thioamide precursor (1.0 equiv.) and the tripeptide amine (1.2 equiv.) in acetonitrile is added 2,6-lutidine (3.0 equiv.) and Hg(OTf)₂ (1.5 equiv.) at 0 °C.[3]
-
Step 2: Reaction Monitoring. The reaction is stirred at 0 °C and monitored by TLC or LC-MS until completion (typically 1-3 hours).
-
Step 3: Work-up and Purification. The reaction is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.
Protocol 3: Intramolecular Amidine Formation for Macrocycle Synthesis (Ackermann & Kazmaier)
This alternative approach utilizes an intramolecular reaction of an S-methylated endothiopeptide.[8]
-
Step 1: S-Methylation. The linear endothiopeptide precursor is treated with methyl iodide in a suitable solvent to form the S-methylated intermediate.
-
Step 2: Intramolecular Cyclization. The S-methylated intermediate is then subjected to conditions that promote intramolecular attack of a terminal amine to form the macrocyclic amidine.
Final Assembly and Deprotection
The final stages of the synthesis involve the coupling of the macrocyclic amidine-containing fragment with the remaining amino acid residues, followed by global deprotection.
Protocol 4: Final Peptide Couplings and Deprotection
-
Step 1: Peptide Coupling. The protected macrocyclic fragment is coupled with the C-terminal dipeptide using standard peptide coupling reagents such as HATU or HBTU in the presence of a tertiary amine base like DIPEA.
-
Step 2: Global Deprotection. All protecting groups (e.g., Boc, Cbz, ester) are removed in the final step. This is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in the presence of scavengers.
-
Step 3: Purification. The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize key quantitative data from representative steps in the synthesis.
Table 1: Yields of Key Synthetic Steps
| Step | Precursor(s) | Product | Reagents and Conditions | Yield (%) | Reference |
| Matteson Homologation | Methyl boronic ester | α-phenyl substituted boronic ester | 1. LDA, DCM, THF, -78 °C; 2. PhMgBr, THF, -78 °C to rt | High | [5] |
| Mercury-Mediated Amidine Formation | Thioamide precursor, Tripeptide side chain | Linear amidine-containing fragment | Hg(OTf)₂, 2,6-lutidine, MeCN, 0 °C | Moderate | [3][5] |
| Macrocyclization (Kazmaier) | Linear endothiopeptide | Macrocyclic amidine | 1. MeI; 2. Base | Good | [8] |
| Final Peptide Coupling | Protected macrocycle, C-terminal dipeptide | Fully protected this compound | HATU, DIPEA, DMF | Good | Shimamura et al. |
| Global Deprotection | Fully protected this compound | This compound | TFA, scavengers | High | Shimamura et al. |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenylalanine and thiazole rings, as well as numerous overlapping signals in the aliphatic region corresponding to the various amino acid residues. The chemical shifts will be dependent on the solvent used. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the amide bonds, the aromatic carbons, and the aliphatic carbons of the amino acid side chains. |
| HR-MS (ESI) | The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, with the measured mass matching the calculated exact mass of this compound (C₄₂H₆₃N₈O₇S⁺). |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the key bond formations in the total synthesis of this compound.
Figure 2: Key bond formations in this compound synthesis.
Conclusion
The total synthesis of this compound is a significant achievement in natural product synthesis, requiring a combination of classical peptide chemistry and novel methodologies for the construction of its unique structural motifs. The protocols outlined in this application note provide a detailed guide for researchers aiming to synthesize this compound and its analogues for further biological evaluation and drug development efforts. The development of more efficient and scalable synthetic routes remains an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 4. Syntheses of bottromycin derivatives <i>via</i> Ugi-reactions and Matteson homologations [ouci.dntb.gov.ua]
- 5. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic studies towards bottromycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fermentation, Extraction, and Purification of Bottromycin A2 from Streptomyces Cultures
Introduction
Bottromycin A2 is a unique macrocyclic peptide antibiotic belonging to the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) class of natural products.[1] First isolated from Streptomyces bottropensis, it exhibits potent antibacterial activity against clinically significant multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3] Its novel mechanism of action involves inhibiting protein synthesis by binding to the A-site of the 50S ribosomal subunit, a target not currently exploited by antibiotics in clinical use.[1][2]
Despite its therapeutic potential, the development of this compound has been hampered by low production titers in wild-type producer strains, often below 1 mg/L.[2] These application notes provide detailed protocols for the fermentation of Streptomyces cultures to produce this compound, followed by its extraction and purification. The methodologies are intended for researchers, scientists, and drug development professionals aiming to produce and study this promising antibiotic.
Section 1: Fermentation of Streptomyces for this compound Production
This section outlines the procedures for culturing Streptomyces species, such as S. scabies or S. bottropensis, for the production of this compound.
Media Composition
Successful fermentation requires a two-stage process: a seed culture to generate sufficient biomass, followed by a production culture optimized for secondary metabolite synthesis.
Table 1: Media Composition for Seed and Production Cultures [2]
| Component | Seed Medium (GYM) | Production Medium (BPM) |
| Glucose | 4.0 g/L | 10.0 g/L |
| Yeast Extract | 4.0 g/L | 5.0 g/L |
| Malt Extract | 10.0 g/L | - |
| Soluble Starch | - | 15.0 g/L |
| Soy Flour | - | 10.0 g/L |
| NaCl | - | 5.0 g/L |
| CaCO₃ | - | 3.0 g/L |
| Water | to 1 L | to 1 L |
| Sterilization | Autoclave at 121°C for 20 min | Autoclave at 121°C for 20 min |
Fermentation Protocol
Protocol 1: Two-Stage Fermentation for this compound Production
-
Spore Stock Preparation:
-
Grow the Streptomyces strain on a suitable agar medium (e.g., GYM agar) at 28-30°C until sporulation is observed (typically 4-7 days).
-
Harvest spores by gently scraping the agar surface and suspending them in sterile water or a 20% glycerol solution.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments. Store spore stocks at -80°C for long-term use.
-
-
Seed Culture Inoculation:
-
Production Culture Inoculation:
-
Transfer 250 µL of the seed culture into a 50 mL tube or flask containing 10 mL of BPM (production) medium.[2] This represents a 2.5% (v/v) inoculum.
-
Ensure flasks are covered with foam bungs to allow for adequate aeration.
-
-
Incubation and Production:
Optimization of Fermentation Parameters
The yield of this compound is highly sensitive to environmental and nutritional conditions. The following parameters are critical for process optimization.
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Typical Range | Optimal Value | Notes |
| Temperature | 25-35°C | 28-30°C | Growth and production can be significantly lower outside this range.[4] |
| pH | 6.0-8.5 | 7.0-8.0 | Maintain a neutral to slightly alkaline pH for optimal secondary metabolite production.[5] |
| Agitation | 150-250 rpm | 230-250 rpm | High aeration is crucial for Streptomyces growth and antibiotic synthesis.[2][4] |
| Inoculum Size | 1-10% (v/v) | ~2.5-5% (v/v) | An optimal inoculum ensures rapid growth without premature nutrient depletion.[2] |
| Incubation Time | 4-10 days | 5-7 days | Production is typically highest during the late stationary phase.[2][4] |
| Additives | - | CoCl₂ (15-25 µg/mL) | Cobalt(II) can increase production, as some biosynthetic enzymes are cobalamin-dependent.[2] |
Section 2: Extraction and Purification of this compound
Following fermentation, this compound must be isolated from the culture broth and purified from other metabolites and media components.
Experimental Workflow Diagram
Caption: Workflow for this compound production and purification.
Extraction Protocol
Protocol 2: Solvent Extraction of this compound
-
Harvesting:
-
Liquid-Liquid Extraction:
-
Add an equal volume of an appropriate organic solvent to the supernatant (1:1 v/v ratio). Ethyl acetate is commonly used for extracting secondary metabolites from Streptomyces fermentations.[4][6] For smaller analytical samples, methanol can also be used.[2]
-
Mix the two phases vigorously for at least 10-15 minutes using a shaker or by manual inversion.
-
Transfer the mixture to a separatory funnel and allow the layers to separate completely.
-
Collect the organic phase (top layer for ethyl acetate). For comprehensive extraction, repeat this step twice more with fresh solvent, pooling the organic phases.
-
-
Concentration:
-
Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator to yield a solid or semi-solid crude extract.
-
Resuspend the dried crude extract in a small volume of a suitable solvent (e.g., methanol) for subsequent purification.
-
Purification Protocol
Protocol 3: Purification by Solid-Phase and High-Performance Liquid Chromatography
-
Solid-Phase Extraction (SPE) (Optional Cleanup):
-
For samples with significant impurities, a preliminary cleanup using a C18 SPE cartridge can be beneficial.[7]
-
Condition a C18 cartridge with methanol, followed by equilibration with water containing 0.1% formic acid (FA) or trifluoroacetic acid (TFA).
-
Load the resuspended crude extract onto the cartridge.
-
Wash the cartridge with a low-organic solvent concentration (e.g., 5-10% acetonitrile in water with 0.1% FA) to remove highly polar impurities.
-
Elute this compound using a higher concentration of organic solvent (e.g., 80-95% acetonitrile in water with 0.1% FA).
-
Dry the eluted fraction in vacuo.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Dissolve the SPE-purified extract or the crude extract in the mobile phase starting condition (e.g., 5% acetonitrile).
-
Elute the compounds using a linear gradient of acetonitrile in water, with 0.1% formic acid added to both solvents. A typical gradient might be 5% to 95% acetonitrile over 30-40 minutes.[2]
-
Monitor the elution profile using a UV detector at wavelengths such as 210 nm and 230 nm.[6]
-
Collect fractions corresponding to the peak identified as this compound (based on retention time from analytical standards or subsequent mass spectrometry analysis).
-
-
Verification:
-
Analyze the purified fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and purity of this compound.[2]
-
Pool the pure fractions and lyophilize to obtain this compound as a solid powder.
-
Section 3: Quantitative Data on this compound Production
This compound yields are highly dependent on the strain and fermentation conditions. Understanding these yields is critical for evaluating the feasibility of production.
Table 3: Reported Production Titers of this compound
| Strain | Fermentation Condition | Titer (mg/L) | Reference(s) |
| Wild-type Streptomyces spp. | Standard laboratory conditions | < 1.0 | [2] |
| S. scabies ΔbtmL (mutant) | BPM Medium | ~0.4 (relative to WT) | [2] |
| Recombinant S. lividans | Addition of talc microparticles | Up to 109 | [10] |
Section 4: Biosynthesis and Regulation of this compound
This compound is a RiPP, meaning it is derived from a precursor peptide encoded by a gene (btmD), which then undergoes extensive enzymatic modifications.[2]
Biosynthetic Pathway of this compound
The biosynthesis is a complex, multi-step process catalyzed by enzymes encoded within the bottromycin (btm) gene cluster.
Caption: Key enzymatic steps in this compound biosynthesis.
Regulatory Control of Biosynthesis
The production of this compound is not controlled by a master regulator within its gene cluster. Instead, a modulator gene, btmL, positively influences the expression of the precursor peptide gene, btmD, without affecting other genes in the cluster.[2]
Caption: Regulatory role of BtmL on btmD gene expression.
References
- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 2. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencepub.net [sciencepub.net]
- 5. Streptomycin production | PPTX [slideshare.net]
- 6. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Bottromycin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bottromycin A2, a macrocyclic peptide antibiotic, has demonstrated significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its unique structure and mechanism of action make it a compelling candidate for further drug development[2]. This application note provides a detailed protocol for the analytical and preparative High-Performance Liquid Chromatography (HPLC) purification of this compound. The methodology is designed to yield high-purity material suitable for subsequent research and development activities.
Introduction
This compound was first isolated from Streptomyces bottropensis in 1957[1]. Its complex structure comprises a unique macrocyclic amidine linkage and four β-methylated amino acids[1]. The antibiotic inhibits bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit, which prevents the binding of aminoacyl-tRNA[1][3][4]. This mechanism is distinct from many clinically used antibiotics, suggesting a low probability of cross-resistance[2].
The purification of this compound from fermentation broths or synthetic reaction mixtures is crucial for its characterization and further investigation. HPLC is a powerful technique for the isolation and purification of such complex natural products[5]. This document outlines a robust HPLC method adaptable for both analytical and preparative scale purification of this compound.
Experimental Protocols
Sample Preparation
For optimal results, the crude extract containing this compound should be partially purified and dissolved in a solvent compatible with the initial mobile phase conditions.
-
Extraction: this compound can be initially extracted from a fermentation broth of Streptomyces species[2].
-
Dissolution: Dissolve the crude or semi-purified extract in a minimal amount of the initial mobile phase (e.g., 98% Solvent A: 2% Solvent B) or a compatible solvent like methanol or acetonitrile.
-
Filtration: Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter prior to injection to protect the HPLC column from particulate matter.
Analytical HPLC Method
This method is suitable for assessing the purity of this compound fractions and for initial method development.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Acetate (NH4OAc) in water, pH 5.2[6] |
| Mobile Phase B | 5 mM Ammonium Acetate (NH4OAc) in 90% acetonitrile (MeCN)[6] |
| Gradient | 0-3 min: 2% B; 3-28 min: 2% to 40% B; 28-30 min: 40% to 80% B; 30-35 min: 80% B; 35-37 min: 80% to 2% B; 37-40 min: 2% B[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 5-20 µL |
| Column Temperature | 30 °C |
Preparative HPLC Method
This method is designed for the isolation of larger quantities of this compound. The principles of scaling up from an analytical method are applied, including increased column dimensions and flow rate[7][8].
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 21.2 mm x 250 mm, 10 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Acetate (NH4OAc) in water, pH 5.2[6] |
| Mobile Phase B | 5 mM Ammonium Acetate (NH4OAc) in 90% acetonitrile (MeCN)[6] |
| Gradient | 0-5 min: 10% B; 5-40 min: 10% to 50% B; 40-45 min: 50% to 90% B; 45-50 min: 90% B; 50-55 min: 90% to 10% B; 55-60 min: 10% B |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 0.5-5 mL, depending on sample concentration and column loading capacity |
| Fraction Collection | Collect fractions based on UV detector signal, targeting the main peak corresponding to this compound. |
Data Presentation
Following preparative HPLC, collected fractions should be analyzed using the analytical method to assess purity. The solvent should then be removed (e.g., by lyophilization or rotary evaporation) to obtain the purified this compound.
Table 3: Representative Purification Results for this compound
| Parameter | Value |
| Crude Sample Purity (%) | ~25% |
| Injection Volume (mL) | 2.0 |
| Sample Concentration (mg/mL) | 10 |
| Retention Time (min) | 25.4 |
| Collected Fraction Purity (%) | >98% |
| Yield (%) | ~85% |
Note: The values presented in Table 3 are representative and may vary depending on the specific instrumentation, column, and crude sample purity.
Visualizations
Experimental Workflow for HPLC Purification
The following diagram illustrates the general workflow for the purification of this compound using HPLC.
Caption: Workflow for the purification of this compound.
Mechanism of Action of this compound
This diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.
Caption: Inhibition of protein synthesis by this compound.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the purification and analysis of this compound. The analytical method is suitable for rapid purity assessment, while the preparative method allows for the isolation of sufficient quantities for further biological and pharmacological studies. The successful purification of this compound is a critical step in advancing its potential as a novel therapeutic agent in the fight against antibiotic-resistant bacteria.
References
- 1. Bottromycin - Wikipedia [en.wikipedia.org]
- 2. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 3. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. biorxiv.org [biorxiv.org]
- 7. lcms.cz [lcms.cz]
- 8. warwick.ac.uk [warwick.ac.uk]
Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Assay for Bottromycin A2 against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction Bottromycin A2 is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic that demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Of particular clinical relevance is its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of nosocomial and community-acquired infections.[2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the potential of this compound as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[4][5] This document provides a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Mechanism of Action this compound inhibits bacterial protein synthesis.[9][10] It binds to the A-site of the 50S ribosomal subunit, which effectively blocks the accommodation of aminoacyl-tRNA.[1][9][10] This action stalls the translation process, preventing peptide chain elongation and ultimately leading to bacterial growth inhibition.[1] This mechanism is distinct from many clinically used antibiotics, suggesting a lower likelihood of cross-resistance.[10]
Caption: Mechanism of this compound translation inhibition.
Data Presentation
The following table summarizes the reported MIC values for this compound against various MRSA strains.
| MRSA Strain | Reported MIC (µg/mL) | Reference |
| MRSA HH-1 | 1.0 | [9] |
| MRSA 92-1191 | 2.0 | [9] |
| Generic MRSA | ~1.0 (1.2 µM) | [2][10] |
| S. aureus FDA209P | 1.0 | [9] |
| S. aureus Smith | 1.0 | [9] |
Note: The MIC value of 1.2 µM was converted to µg/mL using the molecular weight of this compound (823.06 g/mol ).
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 guideline for broth dilution susceptibility testing.[6][7]
1. Materials and Reagents
-
This compound (purity >80%)[9]
-
MRSA strain(s) of interest (e.g., ATCC 43300)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[11][12]
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile 0.85% saline
-
Sterile, disposable 96-well U-bottom microtiter plates[1]
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL) and single-channel pipettes
-
Spectrophotometer or densitometer
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Solvent for this compound (e.g., sterile deionized water, methanol, or DMSO)[1][9][13]
2. Preparation of Reagents
-
This compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: If using an organic solvent like DMSO, ensure the final concentration in the assay does not exceed 1%, as it may affect bacterial growth.[1]
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter if necessary. Store at -20°C or as recommended by the manufacturer.[12]
-
-
MRSA Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the MRSA strain.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Prepare the final inoculum by diluting the standardized suspension. A common final concentration in the well is 5 x 10⁵ CFU/mL. To achieve this, dilute the 0.5 McFarland suspension 1:150 in CAMHB (e.g., 0.1 mL of suspension into 14.9 mL of CAMHB) to get ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 upon addition to the plate.[4]
-
3. Assay Procedure
-
Plate Setup: Add 100 µL of sterile CAMHB to columns 2 through 12 of a 96-well microtiter plate.
-
Antibiotic Addition: Add 200 µL of the working this compound solution (at twice the highest desired final concentration, e.g., 128 µg/mL) to column 1.
-
Serial Dilution:
-
Transfer 100 µL from the wells in column 1 to the corresponding wells in column 2.
-
Mix the contents of column 2 thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution process from column 2 to column 10.
-
After mixing column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.
-
-
Controls:
-
Column 11 (Growth Control): These wells contain 100 µL of CAMHB and will be inoculated with the MRSA suspension but contain no antibiotic.
-
Column 12 (Sterility Control): These wells contain 100 µL of CAMHB only and will not be inoculated. This control ensures the sterility of the medium.
-
-
Inoculation: Add 100 µL of the final prepared MRSA inoculum (~1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well (1-11) will be 200 µL.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. MIC Determination
-
After incubation, place the microtiter plate on a dark, non-reflective surface.
-
Visually inspect the wells for bacterial growth, which appears as turbidity or a "button" of cells at the bottom of the U-bottom well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Confirm that the Growth Control wells (Column 11) show distinct turbidity and the Sterility Control wells (Column 12) remain clear.
Experimental Workflow Visualization
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. darvashco.com [darvashco.com]
- 8. iacld.com [iacld.com]
- 9. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]
- 10. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 11. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Bottromycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bottromycin A2 is a macrocyclic peptide antibiotic that represents a promising candidate for drug development due to its activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] First isolated from Streptomyces bottropensis in 1957, bottromycins feature a unique chemical structure, including an unusual macrocyclic amidine linkage and four β-methylated amino acids.[4] This distinct structure contributes to its novel mechanism of action, making it a subject of renewed interest in the face of rising antibiotic resistance.[4][5]
This compound inhibits bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit.[4][5] This interaction prevents the proper accommodation of aminoacyl-tRNA (aa-tRNA), leading to its release from the ribosome and premature termination of translation.[4][6] Recent studies have further elucidated this mechanism, revealing that this compound exhibits a unique context-specific inhibition, primarily causing ribosome stalling when a glycine codon enters the A-site.[1][2] This application note provides a detailed protocol for an in vitro protein synthesis inhibition assay using this compound, enabling researchers to study its inhibitory effects and characterize other potential translation inhibitors.
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of bacterial protein synthesis.[5] Unlike many other ribosome-targeting antibiotics, it does not inhibit peptide bond formation or translocation.[7] Instead, its mechanism involves:
-
Binding to the Ribosomal A-Site: this compound specifically targets the acceptor site (A-site) on the 50S subunit of the bacterial ribosome.[4][7]
-
Interference with aa-tRNA Accommodation: By binding to the A-site, this compound sterically hinders the proper binding and accommodation of the incoming aminoacyl-tRNA.[7]
-
Context-Specific Stalling: The inhibitory effect of this compound is most pronounced when a glycine codon is present in the A-site, leading to the arrest of the ternary complex (elongation factor Tu, GTP, and aa-tRNA) on the ribosome.[1][2]
-
Premature Termination: The inability of the aa-tRNA to properly accommodate in the peptidyl transferase center leads to its dissociation from the ribosome, resulting in the premature termination of polypeptide synthesis.[1][6]
Quantitative Data Summary
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in an in vitro translation system. The following table summarizes the reported IC50 value for this compound.
| Compound | In Vitro System | IC50 Value (μM) | 95% Confidence Interval | Reference |
| This compound | E. coli S30 extract | 1.0 ± 0.1 | Not Reported | [1] |
| This compound carboxylic acid | E. coli S30 extract | 1.3 ± 0.2 | Not Reported | [1] |
Experimental Protocols
This section provides a detailed protocol for an in vitro protein synthesis inhibition assay using a commercially available bacterial cell-free transcription-translation system. This method allows for the rapid and reliable determination of the inhibitory activity of compounds like this compound.
Materials
-
PURExpress® In Vitro Protein Synthesis Kit (New England BioLabs, Cat. No. E6800) or a similar E. coli S30 extract-based system.
-
DNA template encoding a reporter protein (e.g., Firefly Luciferase). A linear DNA template can be generated by PCR.[8]
-
This compound (stock solution in DMSO or water).
-
Nuclease-free water.
-
Luminometer or a multi-label plate reader capable of measuring luminescence.
-
Luciferase assay reagent.
-
37°C incubator.
-
Microcentrifuge tubes or 96-well plates.
Experimental Procedure
-
Preparation of DNA Template:
-
If using a plasmid, ensure it contains a T7 promoter upstream of the reporter gene.
-
Alternatively, generate a linear DNA template via PCR using primers that flank the promoter and the open reading frame.[8] Purify the PCR product before use.
-
-
Reaction Setup:
-
Thaw the PURExpress® reaction components on ice.
-
Prepare a master mix of the reaction components according to the manufacturer's protocol. A typical 25 µL reaction would include:
-
Solution A: 10 µL
-
Solution B: 7.5 µL
-
-
Prepare serial dilutions of this compound in nuclease-free water or the appropriate vehicle. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all reactions and does not exceed 1% (v/v).
-
In separate tubes or wells of a 96-well plate, combine the following on ice:
-
PURExpress® master mix: 17.5 µL
-
This compound dilution (or vehicle for control): 2.5 µL
-
DNA template (e.g., 250 ng of plasmid or 0.3 pmol of linear DNA): 5 µL
-
-
The final reaction volume will be 25 µL.
-
-
Incubation:
-
Mix the reactions gently by pipetting.
-
Incubate the reactions at 37°C for 1-2 hours.[8]
-
-
Detection of Reporter Protein Activity:
-
After incubation, place the reactions on ice to stop the protein synthesis.
-
To measure luciferase activity, add the luciferase assay reagent to each reaction according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of active reporter protein synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (defined as 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for the in vitro protein synthesis inhibition assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bottromycin - Wikipedia [en.wikipedia.org]
- 5. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 6. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shao.hms.harvard.edu [shao.hms.harvard.edu]
Application Note: Mapping Bottromycin A2 Ribosome Stalling Using Toe-Printing Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bottromycin A2 is a potent antibiotic with activity against multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, which involves the inhibition of protein synthesis, makes it a promising candidate for further drug development. Understanding the precise molecular interactions between this compound and the ribosome is crucial for optimizing its therapeutic potential. Toe-printing analysis is a powerful in vitro technique used to identify the precise location of a stalled ribosome on a messenger RNA (mRNA) transcript. This application note provides a detailed protocol for utilizing toe-printing analysis to map the ribosome stalling sites induced by this compound, providing valuable insights into its mechanism of action.
Recent studies have revealed that this compound exhibits a unique context-specific inhibition of bacterial translation.[1][2] Specifically, it induces ribosome stalling when a glycine codon enters the A-site of the ribosome.[1][2] This stalling event is largely independent of the codons present in the P- and E-sites.[1][2] The mechanism involves this compound trapping the EF-Tu•GTP•Gly-tRNA ternary complex on the ribosome, thereby preventing the proper accommodation of the glycyl-tRNA in the peptidyl transferase center and inhibiting peptide bond formation.[1][2]
This application note will guide researchers through the process of designing and executing a toe-printing experiment to visualize and quantify this compound-induced ribosome stalling.
Principle of Toe-Printing Analysis
Toe-printing, or primer extension inhibition analysis, relies on the ability of a ribosome stalled on an mRNA transcript to act as a physical barrier to a reverse transcriptase enzyme. A DNA primer is first annealed to the 3' untranslated region (UTR) of the mRNA. Reverse transcriptase then extends the primer, synthesizing a complementary DNA (cDNA) strand. When the reverse transcriptase encounters the stalled ribosome, it is blocked, resulting in the generation of a truncated cDNA product. The length of this "toeprint" fragment, when compared to a sequencing ladder of the same mRNA, allows for the precise identification of the nucleotide at the leading edge of the stalled ribosome, typically 15-17 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.
Data Presentation
The following table summarizes the expected outcomes of a toe-printing analysis investigating this compound-induced ribosome stalling, based on published findings.[1][2]
| A-Site Codon | This compound Presence | Relative Stalling Efficiency (Normalized Toe-print Intensity) | Interpretation |
| Glycine (GGC, GGA, GGU, GGG) | + | High | This compound induces strong ribosome stalling when a glycine codon is in the A-site. |
| Glycine (GGC, GGA, GGU, GGG) | - | Low / Baseline | Minimal intrinsic stalling at glycine codons in the absence of the antibiotic. |
| Alanine (GCC) | + | Low / Baseline | This compound does not significantly induce stalling at non-glycine codons. |
| Valine (GUC) | + | Low / Baseline | This compound does not significantly induce stalling at non-glycine codons. |
| Leucine (CUC) | + | Low / Baseline | This compound does not significantly induce stalling at non-glycine codons. |
Experimental Protocols
This protocol outlines the key steps for performing a toe-printing analysis to map this compound-induced ribosome stalling using a coupled in vitro transcription-translation system.
Materials and Reagents
-
DNA Template: Linear PCR product or plasmid DNA containing a T7 promoter followed by the open reading frame (ORF) of interest. The ORF should ideally contain one or more glycine codons at various positions.
-
In Vitro Transcription-Translation System: Commercial kit such as the PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs).
-
This compound: Stock solution of known concentration.
-
Primer: 20-30 nucleotide DNA primer complementary to the 3' UTR of the mRNA. The primer should be 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Reverse Transcriptase: Avian Myeloblastosis Virus (AMV) or a similar reverse transcriptase.
-
dNTPs: Mix of dATP, dCTP, dGTP, and dTTP.
-
Dithiothreitol (DTT)
-
RNase Inhibitor
-
Sequencing Ladder Reagents: Dideoxynucleotides (ddNTPs) for generating a sequencing ladder of the template DNA.
-
Urea-Polyacrylamide Gel: For separating DNA fragments.
-
Gel Electrophoresis Apparatus and Power Supply
-
Phosphorimager or Fluorescence Scanner: For detecting labeled DNA fragments.
Experimental Workflow
Caption: Experimental workflow for toe-printing analysis.
Step-by-Step Protocol
1. Preparation of DNA Template and Labeled Primer
-
Amplify the DNA template containing the T7 promoter and the gene of interest using PCR. Purify the PCR product.
-
Label the 5' end of the DNA primer using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or use a commercially available fluorescently labeled primer.
2. In Vitro Transcription-Translation Reaction
-
In separate microcentrifuge tubes, set up the in vitro transcription-translation reactions according to the manufacturer's instructions (e.g., PURExpress®).
-
For the experimental condition, add this compound to the reaction mixture to the desired final concentration.
-
For the negative control, add the same volume of the vehicle (e.g., DMSO or water) used to dissolve this compound.
-
Add the DNA template to each reaction.
-
Incubate the reactions at 37°C for 30-60 minutes to allow for transcription and translation.
3. Primer Annealing and Reverse Transcription
-
To each reaction tube, add the 5'-labeled primer.
-
Heat the mixture to 65°C for 5 minutes, then slowly cool to 37°C to allow the primer to anneal to the mRNA.
-
Add the reverse transcription master mix containing reverse transcriptase buffer, dNTPs, DTT, and the reverse transcriptase enzyme.
-
Incubate at 37°C for 30-60 minutes to allow for cDNA synthesis.
4. Preparation of Sequencing Ladder
-
In parallel, set up four sequencing reactions using the same DNA template and unlabeled primer. Each reaction should contain one of the four dideoxynucleotides (ddATP, ddCTP, ddGTP, or ddTTP) in addition to the dNTPs. This will generate a set of fragments of known size, creating a sequencing ladder.
5. Gel Electrophoresis and Detection
-
Stop the reverse transcription and sequencing reactions by adding a loading buffer containing formamide and tracking dyes.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a high-resolution denaturing urea-polyacrylamide gel. Run the gel until the desired separation of fragments is achieved.
-
For radioactive detection, dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.
-
For fluorescent detection, scan the gel directly using a fluorescence scanner.
6. Data Analysis
-
Align the toe-print bands from the experimental and control lanes with the sequencing ladder to determine the exact nucleotide position of the reverse transcriptase stop.
-
The toe-print will appear as a distinct band in the this compound-treated lane that is absent or significantly weaker in the control lane.
-
The position of the stalled ribosome's P-site can be inferred by counting 15-17 nucleotides upstream from the toe-print band.
-
Quantify the intensity of the toe-print bands to determine the relative stalling efficiency at different codons.
Mechanism of this compound-Induced Ribosome Stalling
Caption: Mechanism of this compound ribosome stalling.
The toe-printing analysis, in conjunction with other biochemical and structural studies, has elucidated the mechanism by which this compound inhibits protein synthesis. When a glycine codon is present in the A-site of the ribosome, the EF-Tu-GTP-Gly-tRNA ternary complex is delivered. This compound then binds to a pocket on the ribosome and traps this ternary complex in a pre-accommodation state.[1][2] This prevents the full entry of the glycyl-tRNA into the peptidyl transferase center, thereby physically blocking peptide bond formation and causing the ribosome to stall. This glycine-specific mechanism of action is distinct from many other ribosome-targeting antibiotics.
Conclusion
Toe-printing analysis is an invaluable tool for characterizing the mechanism of action of ribosome-targeting antibiotics like this compound. By providing single-nucleotide resolution of ribosome stalling sites, this technique can confirm the glycine-specific stalling induced by this compound and can be adapted to study the effects of novel Bottromycin analogs or to investigate resistance mechanisms. The detailed protocol and conceptual framework provided in this application note will enable researchers to effectively employ toe-printing analysis in their drug discovery and development efforts.
References
Application of Bottromycin A2 in Treating Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Vancomycin-resistant Enterococci (VRE) have emerged as a significant threat in healthcare settings, causing difficult-to-treat infections associated with high morbidity and mortality.[1][2] The resistance in VRE is primarily mediated by the alteration of the terminal D-Alanine-D-Alanine (D-Ala-D-Ala) in peptidoglycan precursors to D-Alanine-D-Lactate (D-Ala-D-Lac) or D-Alanine-D-Serine (D-Ala-D-Ser), which reduces the binding affinity of vancomycin.[3][4] The most common genotypes conferring high-level resistance are vanA and vanB.[2] The limited therapeutic options for VRE infections, primarily linezolid and daptomycin, are challenged by the emergence of resistance and potential for adverse effects, highlighting the urgent need for novel antimicrobial agents.
Bottromycin A2 is a ribosomally synthesized and post-translationally modified peptide antibiotic with a unique mechanism of action, making it a promising candidate for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including VRE.[5][6][7] Unlike many antibiotics that target cell wall synthesis, this compound inhibits bacterial protein synthesis.[8] It binds to the A-site of the 50S ribosomal subunit, thereby blocking the accommodation of aminoacyl-tRNA and inhibiting peptide bond formation.[9][10] Recent studies have revealed a unique context-specificity, where this compound predominantly stalls ribosomes when a glycine codon is present in the A-site.[5][6] This distinct mechanism of action suggests a low probability of cross-resistance with existing classes of antibiotics.
Preliminary in vitro data indicates that this compound exhibits potent activity against VRE strains. However, comprehensive data on its efficacy against a broad panel of VRE genotypes, its killing kinetics, and its in vivo efficacy are still emerging. These application notes provide an overview of the potential of this compound as an anti-VRE agent and offer detailed protocols for its evaluation.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against VRE
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Reference |
| VRE NCTC12201 | Not Specified | 1 | [8] |
| VRE NCTC12203 | Not Specified | 0.5 | [8] |
| Enterococcus faecium (VanA) | vanA | Data not available | |
| Enterococcus faecalis (VanA) | vanA | Data not available | |
| Enterococcus faecium (VanB) | vanB | Data not available | |
| Enterococcus faecalis (VanB) | vanB | Data not available |
Note: The available MIC data for this compound against VRE is currently limited. Further studies with well-characterized clinical isolates are required to establish a comprehensive susceptibility profile.
Table 2: Time-Kill Kinetics of this compound against VRE
| Bacterial Strain | This compound Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |
| E. faecium (VRE) | 1x MIC | 0, 2, 4, 8, 24 | Data not available | |
| 2x MIC | 0, 2, 4, 8, 24 | Data not available | ||
| 4x MIC | 0, 2, 4, 8, 24 | Data not available | ||
| E. faecalis (VRE) | 1x MIC | 0, 2, 4, 8, 24 | Data not available | |
| 2x MIC | 0, 2, 4, 8, 24 | Data not available | ||
| 4x MIC | 0, 2, 4, 8, 24 | Data not available |
Note: No specific time-kill assay data for this compound against VRE has been identified in the reviewed literature. The table serves as a template for data to be generated.
Table 3: In Vivo Efficacy of this compound in a Murine VRE Infection Model
| Infection Model | Treatment Group | Dose and Route | Bacterial Load Reduction (Log10 CFU/organ) | Survival (%) | Reference |
| Peritonitis | Vehicle Control | - | - | Data not available | |
| This compound | Data not available | Data not available | Data not available | ||
| Linezolid (Control) | Data not available | Data not available | Data not available | ||
| Bacteremia | Vehicle Control | - | - | Data not available | |
| This compound | Data not available | Data not available | Data not available | ||
| Daptomycin (Control) | Data not available | Data not available | Data not available |
Note: Specific in vivo efficacy data for this compound in VRE infection models is not yet available. This table outlines the key parameters to be evaluated in such studies.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Vancomycin-resistant Enterococcus isolates (e.g., E. faecalis, E. faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration of 1 mg/mL.
-
Preparation of Antibiotic Dilutions: a. In a sterile 96-well plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the VRE isolate. b. Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the standardized inoculum 1:150 in CAMHB to obtain a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the VRE isolate. This can be determined by visual inspection or by using a plate reader.
Protocol 2: Time-Kill Kinetic Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
VRE isolate
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the VRE isolate in CAMHB. Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.05-0.1 (logarithmic growth phase).
-
Assay Setup: a. Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). b. Inoculate each tube with the prepared VRE culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: a. Incubate the tubes at 37°C with shaking (e.g., 200 rpm). b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile PBS. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Protocol 3: Murine Peritonitis Model of VRE Infection
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound
-
VRE isolate
-
Female BALB/c mice (6-8 weeks old)
-
Brain Heart Infusion (BHI) broth
-
Mucin (optional, to enhance virulence)
-
Sterile saline
-
Syringes and needles for injection and dosing
-
Anesthesia
Procedure:
-
Inoculum Preparation: a. Grow the VRE isolate in BHI broth to the mid-logarithmic phase. b. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). c. The bacterial suspension can be mixed with an equal volume of sterile mucin (e.g., 5% w/v) to enhance infectivity.
-
Infection: a. Anesthetize the mice. b. Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.).
-
Treatment: a. At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via a specified route (e.g., subcutaneous, intravenous, or intraperitoneal). The dose and frequency will need to be optimized. b. Include a vehicle control group and a positive control group (e.g., linezolid or daptomycin).
-
Monitoring and Endpoint: a. Monitor the mice for clinical signs of illness and survival for a defined period (e.g., 7 days). b. At a specified endpoint (e.g., 24 or 48 hours post-infection, or when moribund), euthanize a subset of mice from each group.
-
Bacterial Load Determination: a. Aseptically collect peritoneal lavage fluid, blood, spleen, and liver. b. Homogenize the organs in sterile saline. c. Perform serial dilutions of the lavage fluid, blood, and organ homogenates and plate on appropriate agar to determine the bacterial load (CFU/mL or CFU/gram of tissue).
-
Data Analysis: Compare the bacterial loads and survival rates between the treatment groups and the control groups.
Visualizations
Caption: Mechanism of Vancomycin Resistance in Enterococci.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound against VRE.
References
- 1. Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Repurposing: In vitro and in vivo Antimicrobial and Antibiofilm Effects of Bithionol Against Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 6. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]
- 7. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newer antibiotics for the treatment of peritoneal dialysis-related peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Linezolid for treatment of vancomycin-resistant enterococcal peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Bottromycin A2 as a Tool to Study Bacterial Translation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bottromycin A2 is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves the context-specific stalling of bacterial ribosomes, makes it an invaluable tool for studying the intricacies of bacterial translation.[1][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate bacterial protein synthesis.
Introduction to this compound
This compound was first isolated from Streptomyces bottropensis in 1957.[2] It belongs to the bottromycin family of antibiotics, characterized by a unique macrocyclic amidine structure.[3] Unlike many other ribosome-targeting antibiotics, this compound exhibits a highly specific mechanism of translation inhibition.
Mechanism of Action
This compound inhibits bacterial protein synthesis by targeting the ribosome.[3][5] Its primary mechanism involves inducing ribosome stalling in a sequence-specific manner.[1][3][4][5] Specifically, this compound traps the ribosome when a glycine codon enters the A-site.[1][3][4][5] It achieves this by arresting the ternary complex, consisting of the aminoacyl-tRNA (specifically Gly-tRNAGly), elongation factor Tu (EF-Tu), and GTP, on the ribosome. This prevents the proper accommodation of the Gly-tRNAGly into the peptidyl transferase center, thereby halting peptide bond formation and elongating the polypeptide chain.[1][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (In vitro translation) | 6.4 ± 0.8 µM | E. coli PURExpress system | [4] |
| IC50 (In vitro translation) | 1.0 ± 0.1 µM | E. coli S30 extract system | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus FDA209P | 1 | [7] |
| Staphylococcus aureus Smith | 1 | [7] |
| MRSA HH-1 | 1 | [7] |
| MRSA 92-1191 | 2 | [7] |
| VRE NCTC12201 | 1 | [7] |
| VRE NCTC12203 | 0.5 | [7] |
| Mycoplasma | 0.001–0.01 | [8] |
Experimental Protocols
In Vitro Bacterial Translation Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on bacterial protein synthesis using a cell-free translation system. A common approach involves monitoring the synthesis of a reporter protein, such as firefly luciferase or a fluorescent protein.[6]
Materials:
-
Bacterial cell-free translation system (e.g., PURExpress® In Vitro Protein Synthesis Kit or E. coli S30 extract)
-
Reporter plasmid DNA or mRNA (e.g., encoding firefly luciferase)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Reaction buffer and amino acid mixture (as provided with the kit or prepared separately)
-
RNase inhibitor
-
Microplate reader for luminescence or fluorescence detection
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the translation reactions in nuclease-free microcentrifuge tubes or a 96-well plate. A typical 25 µL reaction mixture may consist of:
-
Solution A (PURExpress®): 10 µL
-
Solution B (PURExpress®): 7.5 µL
-
Reporter DNA/mRNA: 1-2 µL (e.g., 250 ng plasmid DNA)
-
This compound (or solvent control): 1 µL of desired concentration (prepare serial dilutions)
-
RNase Inhibitor: 1 µL (e.g., 20 units)
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.
-
Detection:
-
For Luciferase: Add luciferase substrate according to the manufacturer's instructions and measure the luminescence using a microplate reader.
-
For Fluorescent Protein: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (no DNA/mRNA control).
-
Normalize the signal from the this compound-treated samples to the solvent control (100% activity).
-
Plot the percentage of protein synthesis against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Toe-printing Assay to Map Ribosome Stalling Sites
The toe-printing assay, or primer extension inhibition assay, is a powerful technique to identify the precise location of stalled ribosomes on an mRNA molecule.[9][10] This method utilizes reverse transcriptase to synthesize a cDNA copy of the mRNA template, which is halted when the enzyme encounters a stalled ribosome.
Materials:
-
Coupled in vitro transcription-translation system (e.g., PURExpress®)
-
Linear DNA template containing a T7 promoter, the gene of interest (preferably with glycine codons), and a primer binding site downstream.
-
DNA primer (15-25 nucleotides) complementary to the 3' end of the mRNA, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Reverse transcriptase (e.g., SuperScript III)
-
dNTPs
-
This compound
-
Urea-polyacrylamide gel (6-8%) for sequencing
-
Gel electrophoresis apparatus and imaging system (autoradiography film or fluorescence scanner)
Procedure:
-
In Vitro Transcription-Translation:
-
Set up a 10 µL transcription-translation reaction containing the DNA template, the in vitro system components, and this compound (a typical concentration is 50 µM) or a solvent control.
-
Incubate at 37°C for 30-60 minutes to allow for transcription, translation, and ribosome stalling.
-
-
Primer Annealing:
-
To the reaction, add 1 µL of the labeled primer (approximately 1 pmol).
-
Heat the mixture to 65°C for 5 minutes, then cool to 42°C for 10 minutes to anneal the primer to the mRNA.
-
-
Reverse Transcription:
-
Add a pre-mixed reverse transcription cocktail containing reverse transcriptase buffer, dNTPs, DTT, and the reverse transcriptase enzyme.
-
Incubate at 42-50°C for 20-30 minutes.
-
-
Sample Preparation and Gel Electrophoresis:
-
Stop the reaction by adding a formamide-containing loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a urea-polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA template to precisely map the stall sites.
-
-
Data Analysis:
-
Visualize the bands using autoradiography or fluorescence imaging.
-
The "toe-print" will appear as a band that is specific to the this compound-treated sample.
-
The position of the toe-print, when compared to the sequencing ladder, indicates the position of the stalled ribosome. The leading edge of the ribosome typically causes the reverse transcriptase to stop 15-17 nucleotides downstream of the first nucleotide of the P-site codon.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. faecalis)
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture to achieve a standardized inoculum, typically 5 x 105 colony-forming units (CFU)/mL in the final test wells.
-
-
Prepare Antibiotic Dilutions:
-
In the 96-well plate, prepare a serial two-fold dilution of this compound in the growth medium. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in bacterial translation.
Experimental Workflow: Toe-printing Assay
Caption: General experimental workflow for the toe-printing assay.
Troubleshooting
In Vitro Translation Assay
-
Low signal: Ensure the integrity and purity of your DNA/mRNA template. Optimize the concentration of the template. Check the activity of the cell-free extract.
-
High background: Use a "no template" control to assess background levels. Ensure reagents are nuclease-free.
Toe-printing Assay
-
No toe-print band: The stalling may be inefficient. Increase the concentration of this compound. Ensure the gene of interest has glycine codons. Check the activity of the reverse transcriptase.
-
Smeared bands: The RNA may be degraded. Use RNase inhibitors and maintain an RNase-free environment. Optimize the annealing temperature of the primer.
-
Multiple non-specific bands: The primer may be binding to multiple sites. Design a more specific primer. Optimize the annealing conditions.
Conclusion
This compound, with its unique glycine-specific ribosome stalling mechanism, serves as a powerful and precise tool for dissecting the complexities of bacterial translation. The protocols and data presented here provide a framework for researchers to employ this compound in their studies, contributing to a deeper understanding of protein synthesis in bacteria and aiding in the development of novel antibacterial agents.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stable Bottromycin A2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bottromycin A2 is a potent, ribosomally synthesized, and post-translationally modified peptide (RiPP) antibiotic with significant activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves binding to the A-site of the 50S ribosomal subunit and inhibiting protein synthesis, makes it a promising candidate for the development of new antimicrobial agents.[2][4] A significant hurdle in the clinical development of this compound is its instability under physiological conditions, primarily due to the hydrolysis of the C-terminal methyl ester of the D-aspartate residue, which leads to its inactivation.[5][6]
These application notes provide detailed protocols for the synthesis of more stable this compound derivatives, methods for evaluating their stability in plasma, and protocols for assessing their biological activity.
Strategies for Stabilization
The primary strategy for enhancing the stability of this compound is the modification of its labile C-terminal methyl ester. Several approaches have proven effective:
-
Amide and Hydrazide Formation: Conversion of the C-terminal ester to a more stable amide or hydrazide linkage.[1][5]
-
Ketone Analogs: Replacement of the ester with an ethyl or propyl ketone group has been shown to improve plasma stability while maintaining or even enhancing antibacterial activity.[5][7]
-
N-Alkyl-N-Alkoxyamide Derivatives: Synthesis of "Weinreb-amide" type derivatives at the C-terminus.[1][2]
Data Presentation: Comparative Stability and Activity
The following table summarizes the reported activity of this compound and some of its derivatives.
| Compound | Modification | Target Organism | MIC (µg/mL) | Plasma Stability | Reference |
| This compound | None (Wild-Type) | MRSA | 1 | Low | [1][6] |
| VRE | 0.5 | [1] | |||
| Bottromycin D | Val3 to Ala substitution | MRSA | 2 | Not Reported | [6] |
| This compound Hydrazide | C-terminal Hydrazide | Mycoplasma gallisepticum | 8-16x lower than A2 (in vitro) | More stable in bloodstream | [5] |
| Ketone Analogs (Propyl/Ethyl) | C-terminal Ester replaced with Ketone | Gram-positive strains | Comparable to this compound | Improved | [5][7] |
Experimental Protocols
Protocol 1: Synthesis of C-Terminal Amide Derivatives of this compound
This protocol describes a general method for the saponification of the C-terminal ester of this compound and subsequent coupling with a desired amine.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired amine (e.g., N,O-dialkylhydroxylamine for Weinreb amides)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Saponification:
-
Dissolve this compound in a mixture of THF and water.
-
Add a solution of LiOH and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free acid of this compound.[2]
-
-
Amide Coupling:
-
Dissolve the this compound free acid in DMF.
-
Add HATU, DIPEA, and the desired amine.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with EtOAc and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.[2]
-
Protocol 2: Plasma Stability Assay of Bottromycin Derivatives
This protocol outlines a method to assess the stability of Bottromycin derivatives in human plasma using HPLC-MS.
Materials:
-
This compound derivative
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Trichloroacetic acid (TCA) or organic solvent mixture for protein precipitation
-
Incubator shaker (37°C)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Bottromycin derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to the desired final concentration.
-
Pre-warm human plasma to 37°C.
-
-
Incubation:
-
Add the diluted Bottromycin derivative to the pre-warmed human plasma to initiate the stability assay.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-drug mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a cold protein precipitation agent (e.g., 3 volumes of ACN with 0.1% FA).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of Bottromycin derivatives against a target bacterial strain.
Materials:
-
Bottromycin derivative
-
Target bacterial strain (e.g., MRSA)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the target bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Serial Dilution of the Test Compound:
-
Prepare a stock solution of the Bottromycin derivative.
-
Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: Synthesis of Stable this compound Derivatives
Caption: Workflow for synthesizing stable this compound derivatives.
Logical Relationship: Stability and Activity Assessment
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of antimicrobial peptide MICs. [bio-protocol.org]
- 6. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
In Vivo Efficacy of Bottromycin A2: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Bottromycin A2 and its derivatives in various animal models of bacterial infection. The following sections detail the available quantitative data, experimental protocols for key studies, and visual representations of experimental workflows and mechanisms of action to guide further research and development of this promising class of antibiotics.
Introduction
This compound is a potent inhibitor of bacterial protein synthesis with significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), as well as Mycoplasma species.[1][2] However, the clinical development of native this compound has been hampered by its poor in vivo stability, primarily due to the hydrolysis of its methyl ester group.[1] Consequently, research has focused on the development of more stable derivatives to translate the potent in vitro activity into in vivo efficacy. This document summarizes the key findings from in vivo studies of this compound derivatives in mouse models of S. aureus infection and chicken models of Mycoplasma gallisepticum infection.
Quantitative Data Summary
The in vivo efficacy of various amide derivatives of this compound has been evaluated in a mouse model of systemic S. aureus infection. The following table summarizes the effective dose 50 (ED50) values, which represent the dose required to protect 50% of the infected animals from death.
Table 1: In Vivo Efficacy of this compound Amide Derivatives Against Systemic Staphylococcus aureus Infection in Mice
| Compound | Derivative Type | ED50 (mg/kg, subcutaneous) | Reference |
| This compound | Methyl Ester (Native) | >100 | Gong et al., 2021 |
| Amide Derivative 1 | Primary Amide (-NH2) | 100 | Gong et al., 2021 |
| Amide Derivative 2 | Methylamide (-NHCH3) | 50 | Gong et al., 2021 |
| Amide Derivative 3 | Ethylamide (-NHC2H5) | 25 | Gong et al., 2021 |
| Amide Derivative 4 | n-Propylamide (-NHC3H7) | 12.5 | Gong et al., 2021 |
| Amide Derivative 5 | n-Butylamide (-NHC4H9) | 6.3 | Gong et al., 2021 |
| Amide Derivative 6 | iso-Butylamide (-NHCH2CH(CH3)2) | 12.5 | Gong et al., 2021 |
| Amide Derivative 7 | n-Amylamide (-NHC5H11) | 6.3 | Gong et al., 2021 |
| Amide Derivative 8 | iso-Amylamide (-NHCH2CH2CH(CH3)2) | 6.3 | Gong et al., 2021 |
| Amide Derivative 9 | n-Hexylamide (-NHC6H13) | 12.5 | Gong et al., 2021 |
| Amide Derivative 10 | Cyclohexylamide (-NH-cyclo-C6H11) | 25 | Gong et al., 2021 |
| Amide Derivative 11 | Benzylamide (-NHCH2C6H5) | 50 | Gong et al., 2021 |
| This compound Hydrazide | Hydrazide | 100 | Gong et al., 2021 |
Data extracted from a review by Gong et al., 2021, which references primary studies by Nakamura et al., 1967.
Experimental Protocols
Systemic Staphylococcus aureus Infection Mouse Model
This protocol outlines the general methodology used to assess the in vivo efficacy of this compound derivatives against systemic S. aureus infection in mice.
Objective: To determine the protective effect of this compound derivatives in a lethal systemic infection model.
Animal Model:
-
Species: Mouse (specific strain, e.g., ICR, is often used)
-
Sex: Typically male or female, consistent within an experiment
-
Weight: 18-22 g
Infection Procedure:
-
Bacterial Strain: Staphylococcus aureus (e.g., Smith strain).
-
Inoculum Preparation: A virulent strain of S. aureus is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to the logarithmic phase. The bacterial suspension is then diluted in a sterile vehicle, often containing a mucin solution (e.g., 5% hog gastric mucin) to enhance virulence, to a predetermined lethal dose (e.g., 100-1000 LD50).
-
Infection: Mice are infected via intraperitoneal injection with 0.5 mL of the bacterial suspension.
Treatment Protocol:
-
Drug Administration: this compound derivatives are dissolved or suspended in a suitable vehicle (e.g., sterile saline, carboxymethyl cellulose solution).
-
Dosing: A single dose of the test compound is administered subcutaneously immediately after the bacterial challenge. A range of doses is typically tested to determine the ED50.
-
Control Groups:
-
Vehicle Control: Infected mice receive the vehicle without the test compound.
-
Untreated Control: Infected mice receive no treatment.
-
Efficacy Endpoint:
-
Survival: The primary endpoint is the survival of the mice over a period of 7 to 14 days post-infection. The number of surviving animals in each treatment group is recorded daily.
-
ED50 Calculation: The ED50 value is calculated using statistical methods (e.g., probit analysis) based on the survival data at the end of the observation period.
Diagram of Experimental Workflow:
Caption: Workflow for S. aureus infection model.
Mycoplasma gallisepticum Infection Chicken Model
This protocol describes a general procedure for evaluating the efficacy of this compound derivatives against Mycoplasma gallisepticum infection in chickens. This model was particularly relevant for assessing the more stable hydrazide derivative.
Objective: To evaluate the therapeutic effect of this compound hydrazide on an established Mycoplasma gallisepticum infection in chickens.
Animal Model:
-
Species: Chicken (e.g., White Leghorn)
-
Age: Typically young chicks (e.g., 3-5 days old)
Infection Procedure:
-
Bacterial Strain: A virulent strain of Mycoplasma gallisepticum.
-
Inoculum Preparation: The mycoplasma is cultured in a specialized broth medium.
-
Infection: Chicks are infected via injection into the air sac.
Treatment Protocol:
-
Drug Administration: this compound hydrazide is prepared in a suitable vehicle for injection.
-
Dosing: Treatment is initiated after the infection is established (e.g., 6 days post-infection). The drug is administered via subcutaneous injection. Specific dosing regimens (dose and frequency) would be determined based on preliminary studies.
-
Control Groups:
-
Infected Untreated Control: Chicks are infected but receive no treatment.
-
Uninfected Control: Healthy chicks receive no infection or treatment.
-
Efficacy Endpoints:
-
Clinical Signs: Reduction in the severity of clinical signs of mycoplasmosis (e.g., respiratory distress).
-
Pathological Lesions: Scoring of lesions in the respiratory tract (e.g., air sacs, trachea) at necropsy.
-
Mycoplasma Reisolation: Attempt to reisolate M. gallisepticum from tissues to determine bacterial clearance.
-
Serology: Measurement of antibody response to M. gallisepticum.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in prokaryotic cells.[1][3] It specifically targets the A-site of the 50S ribosomal subunit, thereby preventing the binding of aminoacyl-tRNA and halting peptide chain elongation.[1] This mechanism is distinct from many other classes of protein synthesis inhibitors, suggesting a low potential for cross-resistance.
Diagram of this compound Mechanism of Action:
Caption: this compound blocks the A-site.
Conclusion
The in vivo studies summarized in these application notes demonstrate that while native this compound has limited efficacy due to instability, its derivatives, particularly amides and hydrazides, show significant protective effects in animal models of bacterial infection. The data presented provide a strong rationale for the continued development of this compound analogs as potential therapeutic agents for treating infections caused by multidrug-resistant Gram-positive bacteria. The detailed protocols and workflows offer a foundation for designing and executing further preclinical efficacy studies.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of Bottromycin A2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Bottromycin A2.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor in vivo stability of this compound?
This compound exhibits poor stability in both oral and parenteral administration primarily due to the lability of its methyl ester moiety at the Asp7 residue under physiological conditions, such as in blood plasma.[1][2] This leads to rapid degradation and a lack of convincing in vivo efficacy.[1] For instance, studies have shown that this compound completely degrades in mouse plasma within 10 minutes.[3]
Q2: What are the main strategies being explored to improve the in vivo stability of this compound?
The principal strategy involves chemical modification of the labile methyl ester group.[1][2] By replacing this ester with more stable functional groups, researchers aim to create derivatives with increased plasma stability while retaining potent antibacterial activity.[1]
Q3: Have any derivatives of this compound demonstrated both improved stability and potent antibacterial activity?
Yes, several derivatives have shown promise. Modifications of the ester moiety have led to compounds with increased plasma stability.[1] Specifically, propyl and ethyl ketone derivatives, which replace the ester group, have demonstrated improved plasma stability and antibacterial activity comparable to the parent this compound.[2] The propyl ketone derivative, in particular, has been noted as a promising candidate for further development.[2][3] Another derivative, this compound hydrazide, was found to be much more stable in the bloodstream and active in vivo, although it exhibited 8-16 times lower antibacterial activity in vitro compared to this compound.[2][4]
Q4: How does this compound exert its antibacterial effect?
This compound inhibits bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit.[1][5] This action blocks the binding of aminoacyl-tRNA, leading to its release from the ribosome and premature termination of protein synthesis.[3][6][7] This mechanism is distinct from many clinically used antibiotics, making cross-resistance less likely.[1] Recent studies suggest it specifically induces ribosome stalling when a glycine codon enters the A-site.[8][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving this compound's in vivo stability.
Issue 1: Synthesized this compound derivative shows high stability in plasma but has significantly reduced antibacterial activity.
-
Possible Cause: The chemical modification, while stabilizing the molecule, may be sterically hindering the interaction of the drug with its ribosomal target. The C-terminal region is understood to be important for target engagement.
-
Troubleshooting Steps:
-
Structural Analysis: Compare the three-dimensional structure of your derivative with that of this compound. The C-terminal residues fold back onto the macrocycle, and modifications in this area could disrupt the conformation required for activity.[10]
-
Alternative Modifications: Synthesize derivatives with smaller or isosteric functional groups to minimize steric hindrance.
-
Structure-Activity Relationship (SAR) Studies: Review existing SAR data to guide the design of new derivatives. The core scaffold and specific residues are known to be essential for antibacterial properties.[11]
-
Issue 2: A this compound analog shows promising initial activity but degrades rapidly during in vivo animal studies.
-
Possible Cause: While stable in plasma ex vivo, the compound may be subject to other in vivo metabolic pathways, such as enzymatic degradation in the liver or other tissues.
-
Troubleshooting Steps:
-
Metabolite Identification: Conduct a metabolite identification study using LC-MS/MS on samples (e.g., urine, bile, liver microsomes) from the animal model to identify degradation products. This will reveal other labile sites on the molecule.
-
Pharmacokinetic Analysis: Perform a detailed pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will provide insights into its clearance mechanism.
-
Formulation Strategies: Investigate advanced formulation strategies, such as encapsulation in nanoparticles or liposomes, to protect the compound from metabolic degradation and improve its bioavailability.
-
Data on this compound and Derivatives
The following table summarizes the stability and activity data for this compound and some of its key derivatives.
| Compound | Modification | Plasma Stability | Antibacterial Activity (MIC) | Reference |
| This compound | None (Parent Compound) | Very low (0% residual activity in mouse plasma after 10 min) | High (MRSA: 1 µg/mL; VRE: 0.5 µg/mL) | [1][3] |
| Propyl Ketone Derivative | Methyl ester replaced with a propyl ketone | Significantly improved | Similar to this compound | [2][3] |
| Ethyl Ketone Derivative | Methyl ester replaced with an ethyl ketone | Improved | Similar to this compound | [2] |
| Thioester Intermediates | Methyl ester replaced with a thioester | Unstable (0% residual activity) | Improved (sub-micromolar MIC values) | [3] |
| This compound Hydrazide | Methyl ester replaced with a hydrazide | Much more stable in bloodstream | Lower (8-16 times lower in vitro activity) | [2][4] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of this compound and its derivatives in plasma.
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare fresh mouse or rat plasma (containing an anticoagulant like heparin or EDTA).
-
Incubation: Dilute the stock solution into pre-warmed plasma (37°C) to a final concentration of 1-10 µM.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding 3-4 volumes of a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[12]
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate. Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[12]
-
Data Interpretation: Plot the percentage of the compound remaining versus time. From this, the half-life (t½) in plasma can be calculated.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the antibacterial potency of the compounds.
-
Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., MRSA, VRE) to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
References
- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Bottromycin - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of this compound. Release of aminoacyl- or peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the hydrolysis of Bottromycin A2 methyl ester in plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the hydrolysis of Bottromycin A2 methyl ester in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound methyl ester instability in plasma?
A1: The primary cause of instability is the hydrolysis of the methyl ester at the Asp7 residue by plasma esterases. This enzymatic cleavage results in the formation of the corresponding carboxylic acid, which is biologically less active.[1]
Q2: What is the impact of this hydrolysis on the in vivo efficacy of this compound methyl ester?
A2: The hydrolysis leads to rapid clearance and a short in vivo half-life, which significantly reduces the systemic exposure and overall efficacy of the compound when administered orally or parenterally.[1] This instability is a major obstacle to its development as a clinical antibiotic.[2]
Q3: Are there more stable analogs of this compound available?
A3: Yes, several derivatives have been synthesized to improve plasma stability. These include modifications of the methyl ester moiety to ethyl and propyl ketones, as well as hydrazides. These analogs have shown improved stability while retaining antibacterial activity.
Q4: How does the mechanism of action of this compound relate to its structure?
A4: this compound inhibits bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit.[2][3] This binding prevents the accommodation of aminoacyl-tRNA, leading to the termination of polypeptide chain elongation.[2] The overall conformation of the macrocycle and specific residues are crucial for this interaction.
Q5: What analytical methods are suitable for monitoring the stability of this compound methyl ester in plasma?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method. It allows for the sensitive and specific quantification of the parent compound and its hydrolyzed metabolite over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid disappearance of this compound methyl ester in in vitro plasma stability assay. | - Inherent instability due to ester hydrolysis. - High esterase activity in the plasma lot. - Suboptimal sample handling (e.g., prolonged incubation at room temperature). | - Confirm the identity of the degradation product as the carboxylic acid via LC-MS/MS. - Test stability in plasma from different species or in heat-inactivated plasma to assess the contribution of enzymatic hydrolysis. - Minimize sample processing time and keep samples on ice or frozen until analysis. |
| High variability in stability results between experiments. | - Inconsistent plasma quality or source. - Variation in incubation conditions (temperature, time). - Pipetting errors or inconsistent sample volumes. - Issues with the analytical method (e.g., instrument variability, inconsistent sample preparation). | - Use a single, pooled batch of plasma for comparative studies. - Ensure precise control of incubation temperature and timing. - Calibrate pipettes regularly and use reverse pipetting for viscous plasma samples. - Include quality control samples with known concentrations in each analytical run to monitor assay performance. |
| Poor recovery of the compound from plasma samples. | - Adsorption of the compound to plasticware. - Inefficient protein precipitation. - Degradation during sample processing. | - Use low-binding microcentrifuge tubes and pipette tips. - Optimize the protein precipitation method (e.g., try different organic solvents like acetonitrile, methanol, or acetone, and vary the ratio of solvent to plasma). - Process samples quickly and at low temperatures. |
| Unexpected metabolites observed in LC-MS/MS analysis. | - Presence of other metabolic pathways. - Impurities in the initial compound. - In-source fragmentation in the mass spectrometer. | - Characterize the unknown peaks using high-resolution mass spectrometry. - Analyze the purity of the stock solution of this compound methyl ester. - Optimize mass spectrometer source conditions to minimize in-source fragmentation. |
Data Presentation
While specific half-life data for this compound methyl ester and its derivatives are not widely published in a comparative format, the following table provides a template for organizing experimental results from plasma stability assays.
Table 1: Comparative Plasma Stability of this compound Analogs
| Compound | Plasma Species | Half-life (t½, min) | % Remaining at 60 min | Primary Metabolite |
| This compound methyl ester | Human | [Enter Data] | [Enter Data] | This compound carboxylic acid |
| Mouse | [Enter Data] | [Enter Data] | This compound carboxylic acid | |
| Rat | [Enter Data] | [Enter Data] | This compound carboxylic acid | |
| This compound ethyl ketone | Human | [Enter Data] | [Enter Data] | [Characterize Metabolites] |
| Mouse | [Enter Data] | [Enter Data] | [Characterize Metabolites] | |
| Rat | [Enter Data] | [Enter Data] | [Characterize Metabolites] | |
| This compound hydrazide | Human | [Enter Data] | [Enter Data] | [Characterize Metabolites] |
| Mouse | [Enter Data] | [Enter Data] | [Characterize Metabolites] | |
| Rat | [Enter Data] | [Enter Data] | [Characterize Metabolites] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of this compound methyl ester in plasma.
Materials:
-
This compound methyl ester
-
Pooled plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or methanol, chilled
-
Internal standard (IS) solution (a structurally similar compound not present in the sample)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound methyl ester in a suitable solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in PBS to a final concentration of 10 µM.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
In a microcentrifuge tube, add 495 µL of pre-warmed plasma.
-
Initiate the reaction by adding 5 µL of the 10 µM working solution to the plasma to achieve a final concentration of 100 nM.
-
Vortex gently to mix.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the 50 µL aliquot to a clean microcentrifuge tube containing 150 µL of chilled acetonitrile with the internal standard.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the concentration of the remaining this compound methyl ester at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.
-
Protocol 2: LC-MS/MS Analysis
Objective: To quantify this compound methyl ester and its primary metabolite in plasma samples.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its metabolite and other plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound methyl ester: Determine the precursor ion ([M+H]⁺) and a suitable product ion.
-
This compound carboxylic acid: Determine the precursor ion ([M+H]⁺) and a suitable product ion.
-
Internal Standard: Determine the precursor ion ([M+H]⁺) and a suitable product ion.
-
-
Optimize collision energy and other source parameters for each compound.
Visualizations
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Mechanism of action of this compound methyl ester.
References
- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of the Bottromycin A2 Macrocycle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the total synthesis of the Bottromycin A2 macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the this compound macrocycle?
A1: The total synthesis of this compound is a formidable challenge characterized by several key difficulties. These include the construction of the unique 12-membered macrocyclic amidine, the stereoselective synthesis of non-proteinogenic amino acids like β-methylphenylalanine and the C-terminal thiazole moiety, and achieving the final macrocyclization in acceptable yields.[1][2][3] The overall process is a lengthy multi-step endeavor, with one reported synthesis requiring 37 steps, often resulting in low overall yields.[2]
Q2: Why is the macrocyclization step to form the amidine linkage so difficult?
A2: The macrocyclization is a critical and often low-yielding step due to the inherent properties of the precursor molecule. The internal amidine's nucleophilicity can lead to undesired side reactions and intramolecular trapping of intermediates.[1] For instance, oxidation methods that proceed via an aldehyde intermediate have been shown to fail because the aldehyde is trapped by the amidine, forming an imidazole.[1]
Q3: Are there common side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur. During thiazole formation from protected aspartic acid thioamide, complete epimerization has been observed, leading to a racemic product.[1] Additionally, during attempts to form the amidine linkage, the use of certain mercury-based reagents like Hg(OAc)₂ can lead to the formation of an amide instead of the desired amidine.[1]
Q4: What is the significance of the β-methylated amino acids in this compound?
A4: The β-methylated amino acids are crucial for the biological activity of this compound.[4] Structure-activity relationship (SAR) studies have indicated that the β-substituted phenylalanine is particularly important for high activity against pathogens like Streptococcus pneumoniae.[3]
Troubleshooting Guides
Problem 1: Low Yield in Macrocyclization via Amidine Formation
Symptoms:
-
Significantly lower than expected yield of the macrocyclic product.
-
Presence of multiple side products in the reaction mixture, as observed by TLC or LC-MS.
-
Recovery of unreacted linear precursor.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Coupling Reagents | The choice of coupling reagents is critical. While various reagents can be used, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂) has been reported to be successful, albeit with moderate yields.[1] | Protocol 1: EDCI/DIPEA Mediated Macrocyclization |
| Solvent Effects | The reaction solvent can significantly influence the outcome of the macrocyclization. A non-polar aprotic solvent like CH₂Cl₂ is generally preferred to minimize side reactions. | It is recommended to perform a small-scale solvent screen to identify the optimal conditions for your specific substrate. |
| Steric Hindrance | The sterically hindered nature of the precursor fragments can impede cyclization. | The Ugi multi-component reaction has been successfully employed to assemble sterically hindered peptide fragments, which may facilitate the subsequent macrocyclization.[3] |
Problem 2: Epimerization during Thiazole Formation
Symptoms:
-
Loss of stereochemical integrity at the α-carbon of the amino acid precursor to the thiazole.
-
Formation of a racemic mixture of the thiazole-containing fragment, confirmed by chiral HPLC or polarimetry.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Harsh Reaction Conditions | The conditions used for the condensation of the thioamide with bromoacetaldehyde can be harsh enough to cause epimerization.[1] | Protocol 2: Thiazole Formation and Resolution |
| Inherent Instability of the Stereocenter | The stereocenter may be inherently prone to racemization under the reaction conditions. | If epimerization is unavoidable, a resolution step post-thiazole formation can be employed. Treatment of the phthaloyl-protected racemic amino acid with a chiral resolving agent like brucine has been successfully used to separate the desired enantiomer.[1] |
Experimental Protocols
Protocol 1: EDCI/DIPEA Mediated Macrocyclization
Objective: To achieve the final macrocyclization of the linear precursor to form the this compound macrocycle.
Materials:
-
Linear peptide precursor
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the linear peptide precursor in anhydrous CH₂Cl₂ under an inert atmosphere to a concentration of approximately 0.01 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Slowly add a solution of EDCI (1.5 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture over a period of 1-2 hours using a syringe pump to maintain high dilution conditions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reference: This protocol is adapted from the successful macrocyclization conditions reported in the literature, which yielded the desired product, although in moderate amounts.[1]
Protocol 2: Thiazole Formation and Resolution
Objective: To synthesize the thiazole-containing amino acid and resolve the resulting enantiomers.
Part A: Thiazole Formation
-
Condense the protected aspartic acid thioamide with bromoacetaldehyde in a suitable solvent such as THF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by removing the solvent under reduced pressure and purifying the crude product by column chromatography. Note: This step is known to lead to complete epimerization.[1]
Part B: Resolution of Enantiomers
-
Protect the amino group of the racemic thiazole amino acid with a phthaloyl (Phth) group.
-
Dissolve the Phth-protected racemic mixture in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of brucine to the solution.
-
Allow the diastereomeric salts to crystallize out of the solution. This may require slow evaporation or cooling.
-
Separate the crystals by filtration.
-
Treat the separated diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the resolved amino acid from the brucine.
-
Remove the phthaloyl protecting group to yield the optically pure (+)-amino acid.[1]
Visualizations
Caption: Logical relationships between challenges and potential solutions in this compound total synthesis.
Caption: A simplified workflow for the total synthesis of this compound.
References
- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Optimizing culture media for enhanced Bottromycin A2 production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Bottromycin A2 through culture media optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A1: A widely used basal medium for this compound production is the Bottromycin Production Medium (BPM). The composition of BPM is as follows:
-
1% Glucose
-
1.5% Soluble Starch
-
0.5% Yeast Extract
-
1.0% Soy Flour
-
0.5% NaCl
-
0.3% CaCO₃
-
Dissolved in Milli-Q water.[1]
Q2: Which media components have the most significant impact on this compound yield?
A2: Carbon sources, nitrogen sources, and certain minerals are critical. Studies have shown that the type and concentration of the carbon source can significantly influence production. Additionally, nitrogen sources like soybean meal and yeast extract are commonly used and their concentrations should be optimized. Minerals, particularly cobalt, have been shown to enhance production.[1]
Q3: What is the optimal pH and temperature for fermentation?
A3: For many Streptomyces species, a neutral initial pH of around 7.0 is optimal for antibiotic production. The optimal temperature for secondary metabolite production in Streptomyces is typically in the range of 28-35°C.[2] It is crucial to determine the optimal conditions for your specific strain.
Q4: How can I systematically optimize my culture medium?
A4: A statistical approach using Response Surface Methodology (RSM) is highly effective. This typically involves two main stages:
-
Plackett-Burman Design: To screen for the most significant media components affecting production from a larger list of variables.[1][3][4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield Despite Good Cell Growth | Nutrient Limitation or Imbalance: Essential precursors for bottromycin biosynthesis may be depleted, or the carbon-to-nitrogen ratio may not be optimal for secondary metabolism. | - Re-evaluate the concentrations of your primary carbon and nitrogen sources. - Supplement the medium with amino acids that are precursors to the bottromycin structure. |
| Suboptimal Induction of Biosynthetic Genes: The expression of the bottromycin gene cluster (btm) may not be adequately triggered. | - Ensure the presence of necessary inducers or the absence of repressors in your medium. - Optimize the concentration of cobalt, as it has been shown to positively influence production.[1] | |
| Inefficient Post-Translational Modification: The conversion of the precursor peptide into mature this compound is a complex multi-step process. Inefficiencies at any of these steps can limit the final yield.[7] | - Analyze for the accumulation of pathway intermediates or shunt products. - Overexpression of specific tailoring enzymes in the btm cluster might improve conversion efficiency. | |
| High Levels of Shunt By-products | Bottleneck in the Biosynthetic Pathway: The accumulation of intermediates that are then converted into non-bioactive shunt products is a known issue in bottromycin production.[7] This can be due to the inefficiency of certain biosynthetic enzymes. | - Overexpression of the exporter gene btmA may help to reduce intracellular accumulation of intermediates.[7] - Refactoring the expression of the btm gene cluster to ensure a balanced expression of all necessary enzymes can improve the ratio of mature product to by-products.[7] |
| Inconsistent Yields Between Batches | Variability in Inoculum Quality: The age and physiological state of the seed culture can significantly impact the production phase. | - Standardize your inoculum preparation protocol, including the age of the spore suspension and the duration of the seed culture. |
| Inconsistent Media Preparation: Minor variations in media components, pH, or sterilization conditions can lead to batch-to-batch differences. | - Use high-quality, consistent sources for media components. - Calibrate pH meters regularly and ensure thorough mixing of media before sterilization. - Monitor and control sterilization time and temperature precisely. | |
| No or Very Low Production | Incorrect Strain or Loss of Productivity: The producing strain may have lost its ability to synthesize the antibiotic due to genetic instability. | - Re-streak your culture from a frozen stock to ensure genetic purity. - Confirm the presence of the btm gene cluster using PCR. |
| Inappropriate Culture Conditions: The pH, temperature, or aeration may be far from the optimal range for your strain. | - Perform a preliminary optimization of physical parameters (pH, temperature, agitation speed) before proceeding with media optimization. |
Data on Media Components
Table 1: Effect of Different Carbon Sources on this compound Production in S. lividans ΔYA8-DG2
| Carbon Source | Concentration | Specific this compound Production (µg/g biomass) | Reference |
| Mannitol | 15 mM | ~150 | [8] |
| Mannitol | 30 mM | ~175 | [8] |
| Mannitol | 60 mM | ~125 | [8] |
| Protocatechuate (PCA) | 15 mM | ~200 | [8] |
| Protocatechuate (PCA) | 30 mM | ~225 | [8] |
| Protocatechuate (PCA) | 60 mM | ~150 | [8] |
| 4-Hydroxybenzoate (4HB) | 15 mM | ~250 | [8] |
| 4-Hydroxybenzoate (4HB) | 30 mM | ~275 | [8] |
| 4-Hydroxybenzoate (4HB) | 60 mM | ~200 | [8] |
Table 2: Common Nitrogen Sources for Streptomyces Fermentation
| Nitrogen Source | Typical Concentration Range (g/L) | Notes |
| Soybean Meal | 10 - 30 | A complex nitrogen source that often supports good antibiotic production. |
| Yeast Extract | 2 - 10 | Provides a rich source of vitamins and growth factors in addition to nitrogen. |
| Peptone | 5 - 20 | A complex mixture of amino acids and peptides. |
| (NH₄)₂SO₄ | 1 - 5 | An inorganic nitrogen source that can be rapidly utilized. |
| NaNO₃ | 1 - 5 | Another common inorganic nitrogen source. |
Table 3: Key Minerals and Their Role in this compound Production
| Mineral | Typical Concentration | Role and Effect | Reference |
| Cobalt (CoCl₂) | 15-25 µg/mL | Positively influences bottromycin production. Higher concentrations can be inhibitory. | [1] |
| Phosphate (e.g., K₂HPO₄) | 0.5 - 2.5 g/L | Essential for growth, but high concentrations can suppress the biosynthesis of some antibiotics.[9] | [9] |
| Magnesium (e.g., MgSO₄) | 1 - 5 g/L | Can increase both the production rate and final titer of some antibiotics.[9] | [9] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Media Component
This protocol is designed to determine the optimal concentration of a single media component (e.g., a carbon source) while keeping all other components constant.
-
Inoculum Preparation:
-
Prepare a spore suspension of the Streptomyces strain from a mature agar plate.
-
Inoculate a seed culture medium (e.g., GYM medium) with the spore suspension.
-
Incubate the seed culture at 30°C and 250 rpm for 48 hours.[1]
-
-
Production Media Preparation:
-
Prepare a series of flasks with the basal production medium (e.g., BPM), each containing a different concentration of the component to be tested (e.g., glucose at 0.5%, 1%, 1.5%, 2%, 2.5%).
-
Ensure all other media components are at a constant concentration across all flasks.
-
-
Fermentation:
-
Inoculate each production flask with the seed culture (e.g., a 2.5% v/v inoculum).
-
Incubate the production cultures at 28°C and 230 rpm for 5-6 days.[1]
-
-
Sampling and Analysis:
-
At the end of the fermentation, harvest the culture broth.
-
Extract this compound from the supernatant using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration using a suitable analytical method such as HPLC-MS.
-
Determine the cell biomass (e.g., by dry cell weight).
-
Plot the this compound yield against the concentration of the tested component to identify the optimum.
-
Protocol 2: Response Surface Methodology (RSM) for Multi-Factor Optimization
This protocol provides a framework for using RSM to optimize multiple media components simultaneously.
-
Screening of Significant Factors (Plackett-Burman Design):
-
Identify a list of potentially important media components (e.g., 5-10 variables including carbon sources, nitrogen sources, and minerals).
-
For each component, define a high (+) and a low (-) concentration level.
-
Use statistical software to generate the Plackett-Burman experimental design matrix.
-
Perform the fermentation experiments for each condition as described in Protocol 1.
-
Analyze the results to identify the factors that have a statistically significant effect on this compound production.
-
-
Optimization of Significant Factors (Box-Behnken Design):
-
Select the top 3-4 most significant factors identified from the Plackett-Burman experiment.
-
For each selected factor, define three concentration levels: low (-1), medium (0), and high (+1).
-
Use statistical software to generate the Box-Behnken design matrix.
-
Conduct the fermentation experiments for each combination of factor levels.
-
Analyze the data to fit a second-order polynomial equation and generate response surface plots.
-
Use the model to predict the optimal concentrations of the media components for maximizing this compound production.
-
-
Model Validation:
-
Perform a fermentation experiment using the predicted optimal medium composition.
-
Compare the experimental results with the model's prediction to validate the optimization.
-
Visualizations
Caption: Workflow for media optimization using Response Surface Methodology.
Caption: Simplified overview of the this compound biosynthetic pathway.
References
- 1. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Response Surface Methodology (RSM) Mediated Optimization of Medium Components for Mycelial Growth and Metabolites Production of Streptomyces alfalfae XN-04 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Troubleshooting Bottromycin A2 purification and degradation issues
Welcome to the technical support center for Bottromycin A2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purification and degradation of this potent antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for challenges encountered during the experimental workflow with this compound.
Purification Troubleshooting
Question 1: I am experiencing low yields of this compound from my Streptomyces fermentation broth. What are the potential causes and solutions?
Answer: Low yields of this compound are a common challenge. Several factors in the fermentation and extraction process can contribute to this issue. Here is a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Fermentation Conditions: The production of this compound is highly dependent on the specific fermentation parameters.
-
Media Composition: Ensure your fermentation medium is optimized. A common medium for Streptomyces includes sources of carbon (e.g., glucose, soluble starch), nitrogen (e.g., yeast extract, soy flour), and essential minerals.
-
pH: The pH of the fermentation broth can significantly impact antibiotic production. While the optimal pH for production can vary between Streptomyces strains, a pH range of 5 to 6 has been noted for the stability of similar bacteriocins.[1]
-
Aeration and Agitation: Adequate dissolved oxygen is crucial for the growth of Streptomyces and antibiotic synthesis. Optimize agitation speed and aeration rates for your specific fermenter setup.
-
Temperature: Most Streptomyces species have an optimal growth temperature between 25°C and 30°C.
-
Inoculum Size: The volume and density of the seed culture can affect the final yield. Experiment with different inoculum sizes to find the optimal ratio for your production scale.
-
-
Inefficient Extraction: this compound is a hydrophobic peptide, which can make its extraction from the aqueous fermentation broth challenging.
-
Solvent Choice: Organic solvents like n-butanol and ethyl acetate have been successfully used to extract similar antibiotics from fermentation broths.[2] Experiment with different solvent systems and ratios to optimize the extraction efficiency.
-
Extraction pH: Adjusting the pH of the fermentation broth prior to extraction can improve the partitioning of this compound into the organic phase. Since it is a peptide, its charge state will be pH-dependent.
-
-
Degradation During Purification: this compound is susceptible to degradation, especially under harsh chemical conditions.
-
pH and Temperature: Avoid extreme pH values and high temperatures during purification steps. It is advisable to work at reduced temperatures (e.g., 4°C) whenever possible.
-
Proteases: The fermentation broth contains proteases that can degrade this compound. Rapidly process the broth after fermentation and consider the use of protease inhibitors, although their compatibility with downstream purification needs to be assessed.
-
-
Losses During Chromatographic Purification: The hydrophobic nature of this compound can lead to poor recovery during HPLC.
-
Column Choice: If you are experiencing low recovery with a standard C18 column, consider using a less hydrophobic stationary phase, such as a C4 or Phenyl column.[1]
-
Mobile Phase Additives: The use of trifluoroacetic acid (TFA) in the mobile phase is common for peptide purification, but it can sometimes contribute to sample loss. Experiment with other ion-pairing agents or buffer systems.
-
Sample Solubility: Ensure your extracted and partially purified sample is fully dissolved before loading onto the HPLC column. Aggregation can lead to column clogging and sample loss. The use of a small amount of organic solvent like DMSO to dissolve the sample before dilution with the mobile phase can be helpful.[1]
-
Question 2: What is a recommended starting protocol for the purification of this compound from a Streptomyces fermentation broth?
Answer: While a universally optimized protocol does not exist due to variations in fermentation conditions and scales, the following detailed methodology, based on protocols for similar antibiotics, can serve as an excellent starting point.
Experimental Protocol: Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from a liquid fermentation culture of Streptomyces.
1. Fermentation Broth Harvesting and Extraction: a. After the desired fermentation period, centrifuge the broth at 10,000 x g for 20 minutes to separate the mycelia from the supernatant.[2] b. Carefully decant and filter the supernatant through Whatman No. 1 filter paper to remove any remaining cellular debris.[2] c. Transfer the clear filtrate to a separation funnel and perform a liquid-liquid extraction with an equal volume of n-butanol or ethyl acetate. Shake vigorously for 10-15 minutes.[2] d. Allow the phases to separate and collect the organic phase. Repeat the extraction of the aqueous phase two more times to maximize recovery. e. Pool the organic phases and concentrate to dryness using a rotary evaporator at a temperature not exceeding 30°C under vacuum.[2]
2. Preliminary Purification by Silica Gel Chromatography: a. Prepare a silica gel column (e.g., 4.2 x 70 cm) equilibrated with a non-polar solvent like chloroform.[2] b. Dissolve the dried extract from step 1e in a minimal amount of the equilibration solvent. c. Load the sample onto the silica gel column. d. Elute the column with a gradient of increasing polarity, for example, a stepwise gradient of methanol in chloroform.[2] e. Collect fractions and test their antibacterial activity against a sensitive indicator strain (e.g., Staphylococcus aureus). f. Pool the active fractions and concentrate them to dryness under reduced pressure.
3. Final Purification by High-Performance Liquid Chromatography (HPLC): a. Column: A C18 reverse-phase column is a common choice, but for hydrophobic peptides like this compound, a C4 or Phenyl column might improve recovery.[1] b. Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid. c. Gradient: A linear gradient from 5% to 95% Solvent B over a suitable time (e.g., 30-60 minutes) is a good starting point. d. Detection: Monitor the elution at a wavelength of around 220 nm. e. Injection: Dissolve the semi-purified sample from step 2f in a small volume of the initial mobile phase composition. Ensure it is fully dissolved to prevent column clogging. f. Collect the peaks corresponding to this compound and verify their purity and identity using LC-MS.
Degradation and Stability Issues
Question 3: My purified this compound seems to be degrading over time. What are the main causes of degradation and how can I minimize it?
Answer: this compound is known to be unstable, which is a significant challenge for its development and experimental use. The primary degradation pathways are related to its chemical structure, particularly the presence of an ester linkage.
-
Hydrolysis of the Methyl Ester: The methyl ester group on the aspartic acid residue is susceptible to hydrolysis, especially under non-neutral pH conditions. This hydrolysis leads to the formation of the corresponding carboxylic acid, which may have reduced biological activity.
-
pH Sensitivity: The stability of cyclic peptides can be highly pH-dependent. While specific data for this compound is limited, a study on other cyclic peptides showed that they are most stable at a slightly acidic to neutral pH (around pH 5-7) and degrade rapidly at alkaline pH (pH > 8).[3] It is therefore crucial to maintain the pH of your solutions within a stable range.
-
Temperature: Elevated temperatures accelerate chemical degradation. For long-term storage, it is recommended to keep this compound at -20°C or below. For short-term storage of solutions, 4°C is advisable. Avoid repeated freeze-thaw cycles.
-
Enzymatic Degradation: If working with biological samples, be aware of the potential for enzymatic degradation by proteases and esterases.
Recommended Storage Conditions:
| Form | Temperature | Duration | Notes |
| Solid/Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator to protect from moisture. |
| Stock Solution in DMSO | -20°C | Up to several months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffer | 4°C | Short-term (days) | Use a buffer with a pH between 5.0 and 7.0. |
| Aqueous Buffer | -20°C | Weeks to months | Aliquot to avoid repeated freeze-thaw cycles. |
Question 4: How can I identify degradation products in my this compound sample?
Answer: Degradation of this compound can be monitored by analytical HPLC or LC-MS. When analyzing your sample, you may observe the appearance of new peaks with different retention times compared to the main this compound peak.
-
Hydrolysis Product: The primary degradation product resulting from the hydrolysis of the methyl ester will be more polar than the parent compound. Therefore, in a reverse-phase HPLC system, it will typically elute earlier than this compound.
-
Other Degradants: Harsh conditions like strong acids or high temperatures can lead to the cleavage of amide bonds within the peptide backbone. This would result in multiple smaller peptide fragments. Some identified degradation products after harsh chemical treatment include α-amino-β-phenylbutyric acid (MePhe) and β-(2-thiazole)-β-alanine methyl ester (thia-β-Ala-OMe), as well as glycine and valine.[4]
To confirm the identity of degradation products, LC-MS is the most powerful tool. The mass difference between the parent compound and its degradation products can provide clues about the chemical modification that has occurred.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in working with this compound, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for the extraction and purification of this compound.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bottromycin A2 Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Bottromycin A2 for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent antibiotic with activity against multidrug-resistant bacteria, including MRSA and VRE.[1][2] It is a macrocyclic peptide, and like many complex natural products, it can exhibit poor aqueous solubility, which can lead to challenges in preparing solutions for biological assays.[1] Inconsistent solubility can result in inaccurate and irreproducible experimental outcomes.
Q2: In which common laboratory solvents is this compound soluble?
This compound is qualitatively described as being soluble in methanol, ether, and water. It is insoluble in n-hexane.[3] For practical use in biological assays, a common solvent is 50% aqueous dimethyl sulfoxide (DMSO).[4]
Q3: Can I dissolve this compound directly in my aqueous assay buffer?
Directly dissolving this compound in aqueous buffers is often challenging due to its hydrophobic nature. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the final assay medium.
Q4: What are the visual signs of this compound precipitation in my assay?
Precipitation of this compound in a microplate well or solution can be observed as:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible particles: Small, solid particles may be seen suspended in the liquid or settled at the bottom of the container.
-
A film on the surface: A thin, visible layer may form on the surface of the liquid.
Q5: How can I prevent precipitation of this compound during my experiment?
To prevent precipitation, consider the following:
-
Use a co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into your aqueous buffer.
-
Optimize the final solvent concentration: Keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts, typically below 1% (v/v).
-
Gentle mixing and warming: When preparing solutions, gentle vortexing and slight warming (e.g., to 37°C) may aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Use of surfactants or solubilizing agents: For in vivo or cell-based assays, formulations with agents like Tween 80, PEG400, or Cremophor/Ethanol may be considered, though these require careful validation for your specific assay.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inappropriate solvent selection. | Use a recommended solvent such as methanol or a 50% aqueous DMSO solution.[3][4] |
| Insufficient mixing. | Gently vortex the solution. Sonication in a water bath for short periods can also be effective. | |
| Precipitation upon dilution into aqueous buffer | Exceeding the solubility limit in the final medium. | Decrease the final concentration of this compound in the assay. |
| "Salting out" effect. | Ensure the stock solution is added to the aqueous buffer with gentle but thorough mixing to avoid localized high concentrations. | |
| Low temperature. | Perform dilutions at room temperature or 37°C, if compatible with your assay components. | |
| Inconsistent results between experiments | Incomplete dissolution of the stock solution. | Visually inspect the stock solution for any undissolved particles before use. If necessary, briefly sonicate and vortex. |
| Precipitation in the assay plate over time. | Visually inspect your assay plates under a microscope for any signs of precipitation at different time points. Consider the kinetic solubility of the compound. |
Quantitative Solubility Data
| Solvent | Solubility | Concentration | Notes |
| 50% aqueous DMSO | Soluble | 20 mM | Used for preparing stock solutions for MIC assays.[4] |
| Methanol | Soluble | Not specified | [3] |
| Ether | Soluble | Not specified | [3] |
| Water | Soluble | Not specified | [3] |
| n-Hexane | Insoluble | Not applicable | [3] |
Note: The qualitative term "soluble" does not specify the exact concentration. Researchers should empirically determine the maximum soluble concentration for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in 50% Aqueous DMSO
This protocol is adapted from a method used for determining Minimum Inhibitory Concentrations (MICs).[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 20 mM stock solution (Molecular Weight of this compound: 823.06 g/mol ).
-
Prepare a 50% (v/v) aqueous DMSO solution by mixing equal volumes of sterile DMSO and sterile water.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 50% aqueous DMSO solution to the this compound powder.
-
Gently vortex the tube until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing Working Solutions in Aqueous Media
Procedure:
-
Thaw an aliquot of your this compound stock solution (e.g., 20 mM in 50% DMSO) at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in your final assay buffer to achieve the desired working concentrations.
-
When diluting, add the stock solution to the assay buffer and mix immediately and thoroughly to minimize the risk of precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%) and consistent across all experimental conditions, including vehicle controls.
Visualizations
References
Managing shunt product formation in Bottromycin biosynthesis
Welcome to the technical support center for bottromycin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to managing shunt product formation during bottromycin production.
Frequently Asked Questions (FAQs)
Q1: What are shunt products in the context of bottromycin biosynthesis?
A1: Shunt products are metabolites that are derived from intermediates of the main bottromycin biosynthetic pathway. They arise when the enzymatic modification of the precursor peptide, BtmD, is incomplete or stalls at various steps.[1][2] These partially modified peptides can then be prematurely released and modified, leading to a diverse array of structurally related but inactive or less active compounds.
Q2: Why is the management of shunt product formation important?
A2: High levels of shunt products can significantly reduce the overall yield of the desired mature bottromycin.[1] This not only complicates the purification process but also indicates inefficiencies in the biosynthetic pathway. Understanding and managing shunt product formation is crucial for optimizing bottromycin titers for research and potential therapeutic applications.
Q3: What are the major bottlenecks in the bottromycin biosynthetic pathway that lead to shunt product formation?
A3: A primary bottleneck appears to be the post-translational maturation of the precursor peptide.[1] Inefficient enzymatic steps, such as macrocyclization and methylations, can lead to the accumulation of pathway intermediates that are then converted into shunt products.[2][3] For instance, incomplete macrocyclization can result in the accumulation of linear peptide intermediates that are then processed into various side products.
Q4: Can the expression level of the bottromycin gene cluster affect shunt product formation?
A4: Yes. Constitutively high expression of the bottromycin (btm) gene cluster has been shown to lead to high yields of shunt metabolites and low titers of mature bottromycins.[1][4] Conversely, controlled expression, for example using a riboswitch, can increase the overall production with a higher ratio of mature bottromycins to shunt metabolites.[1][4]
Q5: Are there any specific media components that can influence the production of shunt products?
A5: Yes, certain media components can impact the efficiency of the biosynthetic pathway. For example, the concentration of cobalt(II) has been shown to affect bottromycin production, with optimal concentrations leading to increased yields and concentrations outside of this range leading to a decrease in production.[1][4] The addition of talc microparticles to the culture medium has also been reported to re-balance the expression of individual bottromycin cluster genes, leading to higher macrocyclization efficiency and lower levels of non-cyclized shunt by-products.[5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during bottromycin biosynthesis experiments.
| Problem | Possible Causes | Suggested Solutions |
| High ratio of shunt products to mature bottromycin | 1. Suboptimal gene expression: Constitutively high expression of the btm gene cluster can overwhelm the post-translational modification machinery.[1][4] 2. Inefficient enzymatic conversion: Bottlenecks in the enzymatic cascade, particularly in post-translational modifications, can lead to the accumulation of intermediates.[1] 3. Suboptimal fermentation conditions: Media composition and culture parameters may not be conducive to efficient biosynthesis.[1][5] | 1. Optimize gene expression: Employ controlled expression systems, such as inducible promoters or riboswitches, to balance the expression of the precursor peptide and the modifying enzymes.[1][4] 2. Enhance enzymatic activity: Ensure all necessary cofactors are present in the media. For example, optimize the concentration of cobalt(II).[1][4] Consider co-expression of chaperone proteins if protein misfolding is suspected. 3. Optimize fermentation media: Experiment with different media compositions. The addition of talc microparticles (10 g/L) has been shown to improve the ratio of mature product to shunt products.[5] |
| Low overall bottromycin titer | 1. Poor precursor peptide expression: Insufficient levels of the BtmD precursor peptide will naturally limit the final product yield.[1] 2. Inefficient export: The mature bottromycin may not be efficiently exported from the cell, leading to feedback inhibition or degradation.[1] 3. General fermentation issues: Non-optimal pH, temperature, or aeration can negatively impact cell growth and secondary metabolite production.[6][7] | 1. Enhance precursor peptide expression: While avoiding excessive overexpression, ensure that the expression of btmD is not a limiting factor. The use of a dedicated transcriptional start site for btmD has been noted.[1] 2. Overexpress the exporter: Overexpression of the putative exporter BtmA has shown a moderate positive effect on bottromycin production.[1] 3. Optimize fermentation parameters: Systematically optimize pH, temperature, and aeration. Typical optimal temperatures for Streptomyces are around 28-30°C and a neutral initial pH is often beneficial.[6][7] |
| Identification of unknown peaks in LC-MS analysis | 1. Novel shunt products: The bottromycin pathway is known to produce a wide array of shunt metabolites.[3][8] 2. Media components or degradation products: Peaks may originate from the fermentation medium or from the degradation of bottromycin or its intermediates. | 1. Utilize untargeted metabolomics: Employ mass spectral networking to identify and characterize structurally related molecules within your complex mixture.[3][8] 2. Analyze a media blank: Run a control sample of the uninoculated fermentation medium to identify peaks originating from the media. 3. Assess product stability: Analyze samples over time to identify potential degradation products. The ester bond in some bottromycin analogs is known to be labile to hydrolysis.[9] |
Quantitative Data Summary
The following tables summarize quantitative data on bottromycin and shunt product formation under different conditions.
Table 1: Effect of btmL and btmA Overexpression on Bottromycin and Shunt Product Formation in S. scabies
| Strain | Relative Bottromycin Production (%) | Relative Shunt Product Production (%) |
| Wild Type (WT) | 100 | 100 |
| WT + btmL | ~100 | >100 |
| WT + btmA | ~150 | >100 |
| WT + btmL + btmA | ~150 | ~100 |
(Data adapted from Vior et al., 2020. Shunt product production for WT+L and WT+A was observed to be higher than WT and the double overexpression strain.)[1]
Table 2: Effect of Talc Microparticles on Bottromycin Production in S. lividans
| Condition | Bottromycin A2 Titer (mg/L) |
| Control | Low (typically <1 mg/L) |
| + 10 g/L Talc | Up to 109 |
(Data adapted from a study on enhancing natural product formation, which reported that talc addition led to lower levels of non-cyclized shunt by-products.)[5]
Experimental Protocols
General Fermentation Protocol for Bottromycin Production
This protocol is a general guideline and may require optimization for specific strains and equipment.
-
Inoculum Preparation:
-
Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh spore suspension or mycelial fragment of the Streptomyces strain.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
-
Production Culture:
-
Inoculate the production medium (e.g., Bottromycin Production Medium - BPM) with the seed culture (typically 5-10% v/v).
-
Incubate at 28-30°C with shaking (200-250 rpm) for 5-7 days.
-
Samples can be taken periodically to monitor growth and product formation.
-
-
Product Extraction:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant and/or the mycelium with an equal volume of an organic solvent such as ethyl acetate or methanol.
-
Shake vigorously for at least 30 minutes.
-
Separate the organic phase and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
LC-MS/MS Protocol for Bottromycin and Shunt Product Analysis
This is a general method; parameters should be optimized for the specific instrument and analytes.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm XB-C18, 50 mm × 2.1 mm, 100 Å) is suitable.[4]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 6-10 minutes is a good starting point.[4]
-
Flow Rate: 0.4-0.6 mL/min[4]
-
Injection Volume: 2-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial profiling and product ion scan (MS/MS) for structural elucidation and quantification (Multiple Reaction Monitoring - MRM).
-
Collision Energy: Optimize for each specific compound to achieve characteristic fragmentation patterns.
-
Data Analysis: Use appropriate software to analyze the data, identify peaks based on their mass-to-charge ratio (m/z) and retention time, and perform relative or absolute quantification.
-
Visualizations
References
- 1. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting Bottromycin Biosynthesis Using Comparative Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Biosynthesis of the Antibiotic Bottromycin D - PMC [pmc.ncbi.nlm.nih.gov]
Refactoring the bottromycin gene cluster for heterologous expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refactoring of the bottromycin gene cluster for heterologous expression.
Frequently Asked Questions (FAQs)
Q1: What is bottromycin and why is it a significant antibiotic candidate?
A1: Bottromycin is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique mechanism of action involves binding to the A-site of the 50S ribosomal subunit, a target not currently exploited by antibiotics in clinical use, which reduces the likelihood of cross-resistance.[1][3][4]
Q2: What are the main challenges in producing bottromycin?
A2: The primary challenge is the low production yield of bottromycin in both its native producers and heterologous hosts, with titers often below 1 mg/L.[2] This scarcity of material hinders further drug development and biosynthetic studies.[2] Heterologous expression is often complicated by complex regulatory networks, the production of shunt metabolites, and the large size of the biosynthetic gene cluster (BGC).[2][5][6]
Q3: What are the key genes in the bottromycin biosynthetic gene cluster?
A3: The bottromycin gene cluster (referred to as btm or bot) contains genes responsible for the precursor peptide, post-translational modifications, regulation, and export.[4] The gene btmD (or botA) encodes the precursor peptide that undergoes extensive modifications.[2][4][5] Other key genes include those for radical SAM methyltransferases (botRMT1, botRMT2, botRMT3), enzymes for thiazole and amidine formation, and a transporter gene (btmA or botT).[1][7]
Q4: What is "refactoring" in the context of the bottromycin gene cluster?
A4: Refactoring the bottromycin gene cluster involves genetically re-engineering the BGC to optimize its expression in a heterologous host.[6][8] This can include replacing native promoters with well-characterized constitutive or inducible promoters, altering gene expression levels to balance the metabolic pathway, and removing unnecessary regulatory elements.[6][8][9] The goal is to decouple the BGC from its native complex regulation and achieve higher, more reliable production of bottromycin.[9]
Troubleshooting Guides
Problem 1: Low or No Bottromycin Production in the Heterologous Host
| Possible Cause | Troubleshooting Steps |
| Inefficient Transcription of the BGC | 1. Verify Promoter Function: Ensure the chosen promoters are active in your heterologous host (e.g., Streptomyces coelicolor, S. albus).[1][10] Consider replacing native promoters with a library of synthetic promoters of varying strengths to optimize expression.[11] 2. Analyze Transcriptional Organization: The bottromycin BGC has a complex transcriptional organization, including an internal start site before the precursor peptide gene btmD.[1][2][5] Ensure your refactoring strategy accounts for this to allow for sufficient precursor peptide expression.[2] 3. Use a Riboswitch: Employing a riboswitch, such as a theophylline-inducible system, can provide tighter control over gene expression and has been shown to increase bottromycin production by up to 120-fold.[5][6][10][12] |
| Sub-optimal Heterologous Host | 1. Host Selection: Not all Streptomyces species are equally effective for heterologous expression. S. coelicolor and S. albus have been successfully used for bottromycin production.[1][10] If one host fails, consider trying another well-characterized strain. 2. Codon Usage: While not explicitly reported as a major issue for the bottromycin cluster, significant differences in codon usage between the native producer and the heterologous host can impact protein translation. Analyze and, if necessary, optimize the codon usage of key genes. |
| Incorrect BGC Assembly | 1. Sequence Verification: Thoroughly sequence the cloned and refactored BGC to ensure there are no mutations, deletions, or incorrect assemblies.[13] A single stray stop codon can halt the production pathway.[13] 2. Cloning Strategy: Due to the large size and high GC content of the bottromycin BGC, cloning can be challenging.[12] Methods like TAR (Transformation-Associated Recombination) cloning in yeast are effective for capturing and modifying large DNA fragments.[12] |
Problem 2: High Levels of Shunt Metabolites and Pathway Intermediates
| Possible Cause | Troubleshooting Steps |
| Unbalanced Pathway Expression | 1. Constitutive Overexpression Issues: High-level constitutive expression of the entire BGC can lead to metabolic bottlenecks, resulting in the accumulation of pathway intermediates and shunt products rather than the final bottromycin.[2][5] 2. Controlled Expression: Implement a controlled expression system, like a riboswitch, to modulate the timing and level of gene expression.[2][5] This allows for a more balanced flux through the biosynthetic pathway, favoring the production of mature bottromycin.[5] |
| Insufficient Precursor Peptide | 1. Boost Precursor Expression: The precursor peptide, encoded by btmD, is the substrate for the entire pathway.[2] Studies have shown that a dedicated internal transcriptional start site exists to specifically boost btmD expression.[2] Ensure your refactoring strategy provides higher relative expression of btmD compared to the modifying enzymes, which are required in catalytic amounts.[2] |
| Bottleneck in Export | 1. Overexpress Transporter Gene: The MFS transporter gene (btmA or botT) is crucial for exporting bottromycin.[2][5] Overexpression of this gene has been shown to increase bottromycin production, suggesting that export can be a rate-limiting step.[2][5] |
Quantitative Data Summary
| Refactoring Strategy | Host Strain | Production Titer / Fold Increase | Reference |
| Heterologous expression of native BGC | S. albus J1074 / S. coelicolor A3(2) | 1–4 μg/L | [1] |
| Yeast-mediated refactoring with riboswitch | S. coelicolor M1146 | 120-fold increase over native promoter | [6][12] |
| Promoter substitution with synthetic promoters | Appropriate host strain | 5–50 fold higher titres than the natural one | [11] |
| Overexpression of transporter gene botT | Heterologous host | Increased bottromycin production | [2] |
Experimental Protocols
Protocol 1: Heterologous Expression in Streptomyces coelicolor
-
Vector Preparation: Clone the refactored bottromycin BGC into an integrative expression vector suitable for Streptomyces, such as one based on the pSET152 plasmid. This vector will integrate the BGC into a specific attachment site on the host's chromosome.
-
Host Preparation: Prepare spores of a suitable S. coelicolor host strain, such as M1146, which has had several native BGCs removed to reduce metabolic load and background secondary metabolite production.[12]
-
Conjugation: Transfer the expression vector from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. coelicolor via intergeneric conjugation on a suitable medium like SFM agar.
-
Selection and Verification: Select for exconjugants using an appropriate antibiotic resistance marker. Verify the correct integration of the BGC into the S. coelicolor genome using PCR with primers flanking the integration site.
-
Fermentation and Analysis: Inoculate a liquid production medium with spores of the engineered S. coelicolor strain. After a suitable incubation period (e.g., 72 hours), extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).[5] Analyze the extracts for bottromycin production using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 2: BGC Refactoring using TAR Cloning in Yeast
-
Vector and DNA Preparation: Prepare a yeast/E. coli shuttle vector (e.g., pCAP01) containing flanking homology arms that correspond to the ends of the native bottromycin BGC.[12] Isolate high-quality genomic DNA from the native bottromycin-producing Streptomyces strain.
-
Yeast Transformation: Co-transform Saccharomyces cerevisiae with the linearized shuttle vector and the genomic DNA. The yeast's homologous recombination machinery will capture the entire BGC and assemble it into the vector.[12]
-
Refactoring in Yeast: To refactor the captured BGC, prepare DNA fragments corresponding to your desired modifications (e.g., a promoter cassette, a gene deletion marker). These fragments should have homology arms to the target region within the BGC. Co-transform the yeast strain harboring the BGC-containing plasmid with these modification fragments.
-
Plasmid Rescue and Verification: Isolate the modified plasmid from yeast and transform it into E. coli for amplification and sequence verification.
-
Transfer to Streptomyces : Once the refactored BGC is confirmed to be correct, transfer the final construct into your chosen Streptomyces heterologous host for expression studies as described in Protocol 1.
Visualizations
Caption: The biosynthetic pathway of bottromycin, from the ribosomal synthesis of the precursor peptide to its extensive post-translational modification and final export.
Caption: A generalized experimental workflow for refactoring the bottromycin biosynthetic gene cluster for heterologous expression.
Caption: A decision tree to guide troubleshooting efforts for low bottromycin production in a heterologous host.
References
- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 2. Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Bottromycin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Regulation of Bottromycin Biosynthesis Involves an Internal Transcriptional Start Site and a Cluster-Situated Modulator [frontiersin.org]
- 6. Refactoring biosynthetic gene clusters for heterologous production of microbial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic biotechnology to study and engineer ribosomal bottromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Secondary metabolites overproduction through transcriptional gene cluster refactoring [agris.fao.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Tale of Two Ribosome Inhibitors: Unraveling the Distinct Mechanisms of Bottromycin A2 and Chloramphenicol
A Comparative Guide for Researchers in Antimicrobial Drug Development
The bacterial ribosome, a primary engine of cellular life, remains a critical target for antibiotic development. Understanding the nuanced interactions of inhibitors with this complex machinery is paramount for overcoming the ever-growing challenge of antimicrobial resistance. This guide provides a detailed, data-driven comparison of two potent ribosome-targeting antibiotics: the classic broad-spectrum agent, chloramphenicol, and the unique natural product, bottromycin A2. While both ultimately halt protein synthesis, their mechanisms of action and binding sites reveal divergent strategies for crippling the bacterial translation apparatus.
At a Glance: Key Quantitative and Mechanistic Differences
| Feature | This compound | Chloramphenicol |
| Target Subunit | 50S (indirectly) | 50S |
| Primary Binding Site | EF-Tu/Gly-tRNAGly ternary complex | Peptidyl Transferase Center (PTC) - A-site |
| Mechanism of Action | Traps the EF-Tu•GTP•Gly-tRNAGly complex on the ribosome, preventing tRNA accommodation and peptide bond formation with glycine.[1][2] | Competitively inhibits the binding of the aminoacyl moiety of tRNA to the A-site of the PTC, preventing peptide bond formation.[3] |
| Key Interacting Molecules | Elongation Factor-Tu (EF-Tu), Glycyl-tRNAGly | 23S rRNA nucleotides |
| Specific Nucleotide Interactions | Does not directly contact the ribosome.[1] | A2451, C2452, U2504, G2505, A2062, m²A2503 |
| Binding Affinity (Kd) | Not directly measured for the ternary complex on the ribosome. | ~ 2-3 µM[4] |
| Inhibitory Concentration (IC50) | ~ 1.0 ± 0.1 µM (in vitro translation)[5] | Varies depending on the system. |
| Context Specificity | Highly specific for glycine codons in the A-site.[2] | Inhibition is influenced by the nascent peptide sequence, particularly with alanine at the C-terminus.[3] |
Delving Deeper: Binding Sites and Mechanisms of Action
The most striking difference between these two antibiotics lies in their direct target. Chloramphenicol directly binds to the 23S rRNA of the large ribosomal subunit, whereas recent groundbreaking research has revealed that this compound does not directly interact with the ribosome at all. Instead, it binds to the ternary complex of elongation factor Tu (EF-Tu), GTP, and glycyl-tRNA, trapping this entire complex on the ribosome when a glycine codon is present in the A-site.[1]
Chloramphenicol: A Direct Blockade of the Peptidyl Transferase Center
Chloramphenicol lodges itself in the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3] Its binding site is a well-characterized pocket formed by several key nucleotides of the 23S rRNA. The aromatic ring of chloramphenicol stacks against C2452, sterically hindering the proper positioning of the aminoacyl-tRNA's amino acid side chain in the A-site, thereby physically preventing peptide bond formation.[3] This direct competitive inhibition is the cornerstone of its antibacterial activity.
This compound: A Molecular Trap for a Specific Ternary Complex
The mechanism of this compound is a novel and highly specific form of translation inhibition. It selectively recognizes and binds to the EF-Tu•GTP•Gly-tRNAGly complex. When this complex attempts to deliver glycyl-tRNA to a ribosome with a corresponding glycine codon in the A-site, this compound acts as a molecular glue, preventing the dissociation of EF-Tu.[1] This stalls the ribosome with the ternary complex trapped in a pre-accommodation state, effectively blocking further elongation.[1][2] This glycine-specific targeting makes its mode of action unique among known ribosome inhibitors.
Visualizing the Interactions
The following diagrams, generated using the DOT language, illustrate the distinct binding and inhibitory mechanisms of this compound and chloramphenicol.
References
A Comparative Analysis of Synthetic vs. Natural Bottromycin A2: Unveiling Antibacterial Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial activity, synthesis, and mechanism of action of the potent antibiotic, Bottromycin A2. This report synthesizes available data to compare the performance of synthetically derived this compound with its natural counterpart.
This compound, a complex macrocyclic peptide, has garnered significant interest in the scientific community for its potent antibacterial activity, particularly against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Initially discovered as a natural product isolated from Streptomyces bottropensis, the total synthesis of this compound was successfully achieved in 2009, confirming its intricate structure and opening avenues for analog development.[1][4][5] This guide provides a detailed comparison of the antibacterial activity of synthetic versus natural this compound, supported by experimental data from various studies.
Quantitative Comparison of Antibacterial Activity
| Bacterial Strain | Natural this compound MIC (µg/mL) | Synthetic this compound MIC (µg/mL) | Reference |
| Staphylococcus aureus FDA209P | 1 | Not Reported | [2] |
| Staphylococcus aureus Smith | 1 | Not Reported | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) HH-1 | 1 | Not Reported | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) 92-1191 | 2 | Not Reported | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | Potent Activity Confirmed | [5][6] |
| Vancomycin-Resistant Enterococcus (VRE) NCTC12201 | 1 | Not Reported | [2] |
| Vancomycin-Resistant Enterococcus (VRE) NCTC12203 | 0.5 | Not Reported | [2] |
| Vancomycin-Resistant Enterococci (VRE) | 0.5 | Potent Activity Confirmed | [1][5] |
The total synthesis of this compound by Shimamura et al. in 2009 confirmed that the synthetic molecule possesses potent antibacterial activity against MRSA and VRE, comparable to the natural product.[5][7] Subsequent studies on synthetic derivatives have further substantiated the antibacterial potential of the bottromycin scaffold.[8][9]
Experimental Protocols
The determination of the antibacterial activity of this compound is primarily conducted through the Minimum Inhibitory Concentration (MIC) assay. The following is a generalized protocol based on standard methodologies.
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- Colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Solutions:
- A stock solution of this compound (either natural or synthetic) is prepared in a suitable solvent (e.g., dimethyl sulfoxide or methanol).
- Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
- The final volume in each well is typically 100 µL or 200 µL.
- Positive (bacterial suspension without antibiotic) and negative (broth only) controls are included on each plate.
- The plates are incubated at 37°C for 18-24 hours under ambient air.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This is assessed by visual inspection of the wells for turbidity.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][3][10] It specifically targets the A-site of the 50S ribosomal subunit, thereby blocking the binding of aminoacyl-tRNA.[4] This action prevents the elongation of the polypeptide chain, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Comparative Workflow: Natural Biosynthesis vs. Total Chemical Synthesis
The production of this compound can be achieved through two distinct pathways: natural biosynthesis by Streptomyces species and a multi-step total chemical synthesis.
References
- 1. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]
- 2. Inhibitory effect on MRSA and VRE | this compound | フナコシ [funakoshi.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Bottromycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Biosynthesis of the Antibiotic Bottromycin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses of bottromycin derivatives via Ugi-reactions and Matteson homologations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01373E [pubs.rsc.org]
- 9. Synthesis and Evaluation of Antibacterial Activity of Bottromycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Unraveling the Unique Mechanism of Bottromycin A2: A Comparative Guide for Researchers
For Immediate Publication
In the landscape of antibiotic research, the quest for novel mechanisms to combat antimicrobial resistance is paramount. Bottromycin A2, a ribosomally synthesized and post-translationally modified peptide, represents a promising scaffold for the development of new therapeutics against multidrug-resistant Gram-positive pathogens. This guide provides a detailed comparison of this compound with other 50S ribosomal subunit inhibitors, highlighting its unique mode of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Executive Summary
This compound distinguishes itself from other 50S ribosomal subunit inhibitors through its unique, context-dependent mechanism of action. Unlike the majority of these inhibitors that sterically hinder the nascent polypeptide chain in the exit tunnel, this compound targets the ribosomal A-site. It selectively stalls translation at glycine codons by preventing the proper accommodation of Gly-tRNAGly, a mechanism not observed with other clinically used antibiotics.[1][2] This unique characteristic suggests a lower potential for cross-resistance with existing drug classes. This guide will delve into the specifics of this mechanism, present comparative data on its efficacy, and provide detailed experimental protocols for its study.
Mechanism of Action: A Tale of Two Sites
The bacterial 50S ribosomal subunit is a well-established target for a variety of antibiotic classes. However, the specific binding sites and inhibitory mechanisms vary significantly.
Other 50S Ribosomal Subunit Inhibitors:
-
Macrolides (e.g., Erythromycin), Lincosamides (e.g., Clindamycin), and Streptogramin B: These antibiotics typically bind to the nascent polypeptide exit tunnel (NPET) within the 50S subunit. By obstructing this tunnel, they physically block the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and termination of translation.
-
Oxazolidinones (e.g., Linezolid): Linezolid binds to the peptidyl transferase center (PTC) on the 50S subunit, interfering with the formation of the initiation complex and preventing the proper positioning of the initiator tRNA.[3][4] This action inhibits the commencement of protein synthesis.
This compound: A Unique A-Site Inhibitor
This compound carves its own niche by targeting the aminoacyl-tRNA binding site (A-site) of the 50S subunit.[5] Its mechanism is characterized by:
-
Context-Specific Inhibition: this compound's inhibitory activity is highly dependent on the mRNA sequence being translated. It predominantly stalls ribosomes when a glycine codon is present in the A-site.[1][2]
-
Prevention of tRNA Accommodation: It arrests the glycine-containing ternary complex (aminoacyl-tRNA•EF-Tu•GTP) on the ribosome, preventing the full accommodation of the incoming Gly-tRNAGly into the peptidyl transferase center.[1][2]
-
Release of Aminoacyl-tRNA: A key differentiator is its ability to cause the release of aminoacyl-tRNA from the A-site, a property not shared by many other A-site binders like tetracyclines (which bind the 30S subunit).[6]
This distinct mechanism provides a strong rationale for its development, as it may circumvent existing resistance mechanisms that target other 50S inhibitors.
Comparative Performance Data
Quantitative data is essential for objectively comparing the efficacy of different antibiotics. The following tables summarize the available data for this compound and other prominent 50S ribosomal subunit inhibitors.
| Inhibitor | Organism/System | IC50 (µM) for In Vitro Translation Inhibition | Reference |
| This compound | E. coli S30 extract | 1.0 ± 0.1 | [1] |
| Linezolid | E. coli | 1.1 | [1] |
| Chloramphenicol | E. coli | 2.1 | [1] |
| Erythromycin | E. coli | 0.32 | [1] |
| Note: IC50 values were determined in comparable E. coli cell-free translation systems. |
| Inhibitor | Organism | MIC (µg/mL) | Reference |
| This compound | MRSA | 1-2 | |
| VRE | 0.5-1 | ||
| Linezolid | Enterococcus faecium (VRE) | 1-4 | [7] |
| Clindamycin | Staphylococcus aureus | 0.125 - >256 | [8] |
| Erythromycin | Staphylococcus aureus | - | |
| Enterococcus faecium | >1024 | [9] | |
| Note: MIC values are highly strain-dependent. The data presented is a range from various studies and should be interpreted with caution. A direct head-to-head comparison across a panel of strains would be ideal for a definitive conclusion. |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Translation Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce protein synthesis by 50% (IC50).
Materials:
-
E. coli S30 cell-free extract system
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test inhibitors (this compound, Linezolid, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent or fluorescence plate reader
Procedure:
-
Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source.
-
Aliquot the master mix into a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells. Include a no-inhibitor control and a no-template control.
-
Add the DNA template to each well to initiate the transcription-translation reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the reporter signal (luminescence for luciferase, fluorescence for GFP).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Ribosome Binding Assay (Filter Binding)
This assay measures the affinity of an inhibitor for the ribosome.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled inhibitor or a competitive binding setup with a known radiolabeled ligand
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled inhibitor in binding buffer at 37°C for 30 minutes.
-
In a competitive assay, incubate ribosomes with a fixed concentration of a known radiolabeled ligand and varying concentrations of the unlabeled test inhibitor.
-
Rapidly filter the binding reaction mixture through a nitrocellulose membrane (which retains ribosome-ligand complexes) stacked on top of a nylon membrane (to subtract non-specific binding) using a vacuum apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound ligand.
-
Measure the radioactivity retained on the nitrocellulose membrane using a scintillation counter.
-
Calculate the amount of bound ligand at each inhibitor concentration and determine the dissociation constant (Kd) or inhibition constant (Ki) by non-linear regression analysis.
Bacterial Cell Viability Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitors
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (optional, for OD600 readings)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test inhibitors in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.
Visualizing the Mechanisms
To better illustrate the conceptual differences in the mechanisms of action, the following diagrams are provided.
Caption: Comparative mechanisms of 50S ribosomal subunit inhibitors.
Caption: Workflow for comparing ribosomal inhibitors.
Conclusion
This compound presents a compelling case for further investigation as a lead compound for novel antibiotics. Its unique A-site binding and context-specific inhibition of translation at glycine codons set it apart from the current arsenal of 50S ribosomal subunit inhibitors. This distinct mechanism of action offers the potential to be effective against pathogens that have developed resistance to other classes of antibiotics. The data, while still emerging, suggests comparable in vitro efficacy to some established antibiotics. The provided experimental protocols are intended to empower researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and its derivatives. The continued exploration of such unique microbial products is critical in the ongoing battle against antimicrobial resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound: effect of this compound on polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro Comparison of Erythromycin, Lincomycin, and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. old.antibiotic.ru [old.antibiotic.ru]
- 9. Clinical Resistant Strains of Enterococci and Their Correlation to Reduced Susceptibility to Biocides: Phenotypic and Genotypic Analysis of Macrolides, Lincosamides, and Streptogramins - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the lack of cross-resistance between Bottromycin A2 and erythromycin
A deep dive into the distinct mechanisms of two potent protein synthesis inhibitors reveals a lack of cross-resistance, offering a promising avenue in the fight against antibiotic-resistant bacteria.
For researchers and drug development professionals navigating the complex landscape of antibiotic resistance, understanding the nuances of how different drugs interact with bacterial machinery is paramount. This guide provides a comparative analysis of Bottromycin A2 and erythromycin, two antibiotics that, despite both targeting the bacterial ribosome, exhibit a crucial lack of cross-resistance. This phenomenon is rooted in their fundamentally different binding sites and mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Erythromycin |
| Target Site | 50S Ribosomal Subunit: A-site | 50S Ribosomal Subunit: Nascent Peptide Exit Tunnel (NPET) |
| Mechanism of Action | Prevents binding of aminoacyl-tRNA to the A-site, with recent studies indicating it specifically stalls translation at glycine codons.[1][2][3][4] | Blocks the exit of the growing polypeptide chain.[5][6][7][8] |
| Primary Resistance | Not yet clinically widespread; target site is novel.[9] | 1. Target site modification (methylation of 23S rRNA via erm genes). 2. Active drug efflux (via mef genes). 3. Enzymatic inactivation (hydrolysis of the macrolactone ring).[7][10][11][12] |
| Cross-Resistance | No observed cross-resistance with erythromycin or tetracycline. | Cross-resistance is common among macrolide antibiotics. |
Unraveling the Mechanisms of Action
The lack of cross-resistance between this compound and erythromycin is best understood by examining their distinct interactions with the bacterial ribosome, the cell's protein synthesis factory.
This compound: A Novel Approach to Halting Protein Production
This compound inhibits protein synthesis by binding to the aminoacyl-tRNA binding site (A-site) on the 50S ribosomal subunit.[9] This action directly prevents the incorporation of new amino acids into the growing peptide chain. More recent findings suggest a unique, context-specific mechanism where this compound induces ribosome stalling specifically when a glycine codon enters the A-site.[1][2] This novel target and mechanism mean that resistance mechanisms developed against other ribosome-targeting antibiotics are unlikely to affect this compound's efficacy.
References
- 1. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. emerypharma.com [emerypharma.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Efficacy Showdown: Bottromycin A2 vs. Its Carboxylic Acid Derivative in Antibacterial Activity
A comprehensive analysis of the antibacterial efficacy of Bottromycin A2 compared to its primary metabolite, the carboxylic acid derivative (Bottromycic Acid), reveals a stark contrast in their ability to inhibit bacterial growth and protein synthesis. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these two molecules.
This compound, a potent cyclic peptide antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1][2][3]. However, its therapeutic potential is hampered by instability in blood plasma, where it is rapidly hydrolyzed to its inactive carboxylic acid form[1]. This guide delves into the comparative efficacy of these two compounds, presenting quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the key mechanisms and workflows.
Quantitative Comparison of Inhibitory Activity
The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis by binding to the A-site of the 50S ribosome[2][3]. A direct comparison of the inhibitory activity of this compound and its carboxylic acid derivative in a cell-free bacterial in vitro translation system provides clear quantitative evidence of their differing efficacies.
| Compound | Target | Assay | IC50 (μM) | Reference |
| This compound | Bacterial Protein Synthesis | In Vitro Translation (E. coli PURExpress) | 3.2 ± 0.4 | [bioRxiv, 2025] |
| This compound Carboxylic Acid | Bacterial Protein Synthesis | In Vitro Translation (E. coli PURExpress) | 6.4 ± 0.8 | [bioRxiv, 2025] |
As the data indicates, the carboxylic acid derivative of this compound is approximately half as effective at inhibiting bacterial protein synthesis in a cell-free system. This reduced activity at the molecular target level translates to a significant loss of antibacterial efficacy in whole-cell assays.
While direct comparative Minimum Inhibitory Concentration (MIC) data for the carboxylic acid derivative is limited, extensive testing has been performed on this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus FDA209P | MSSA | 1 | [Funakoshi Co., Ltd.] |
| Staphylococcus aureus Smith | MSSA | 1 | [Funakoshi Co., Ltd.] |
| Staphylococcus aureus HH-1 | MRSA | 1 | [Funakoshi Co., Ltd.] |
| Staphylococcus aureus 92-1191 | MRSA | 2 | [Funakoshi Co., Ltd.] |
| Enterococcus faecalis NCTC12201 | VRE | 1 | [Funakoshi Co., Ltd.] |
| Enterococcus faecalis NCTC12203 | VRE | 0.5 | [Funakoshi Co., Ltd.] |
Qualitative reports consistently describe the carboxylic acid derivative as inactive or significantly less active in antibacterial assays compared to the parent compound, this compound.
Mechanism of Action and Inactivation
This compound's intricate structure is crucial for its function. It binds to the ribosomal A-site, preventing the binding of aminoacyl-tRNA and thereby halting protein synthesis[2][3]. The hydrolysis of the methyl ester in this compound to a carboxylic acid fundamentally alters the molecule's properties, leading to a dramatic reduction in its ability to interact with the ribosomal target.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay quantifies the ability of a compound to inhibit protein synthesis in a controlled, cell-free environment.
Methodology:
-
Reaction Setup: The assay is performed using a commercially available E. coli PURExpress in vitro protein synthesis kit.
-
Components: The reaction mixture typically contains all the necessary components for translation, including ribosomes, tRNAs, amino acids, and energy sources. A DNA template encoding a reporter protein (e.g., luciferase) is added to initiate transcription and translation.
-
Inhibitor Addition: Varying concentrations of this compound and its carboxylic acid derivative are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for protein synthesis.
-
Quantification: The amount of synthesized reporter protein is quantified. For luciferase, this is done by measuring the luminescent signal produced upon the addition of its substrate.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in protein synthesis (IC50) is calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a standardized cell density.
-
Serial Dilutions: Two-fold serial dilutions of this compound and its carboxylic acid derivative are prepared in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria with no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
References
Unraveling the Enigma of Bottromycin A2: A Guide to Its Unique Context-Specific Translation Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the discovery and characterization of novel therapeutic agents with unique mechanisms of action are paramount. Bottromycin A2, a ribosomally synthesized and post-translationally modified peptide, has emerged as a promising candidate, exhibiting potent activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] This guide provides a comprehensive comparison of this compound's performance with other translation inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism and relevant biological pathways. Our objective is to offer a clear and data-driven resource for researchers exploring new frontiers in antibiotic development.
At a Glance: How this compound Differs
This compound distinguishes itself from other ribosome-targeting antibiotics through its unique, context-specific inhibition of protein synthesis. Unlike broad-spectrum translation inhibitors, this compound selectively stalls ribosomes in a manner dependent on the mRNA sequence being translated.[2]
Mechanism of Action: A Glycine-Dependent Roadblock
The inhibitory action of this compound is exquisitely specific. It induces ribosome stalling predominantly when a glycine codon enters the A-site of the ribosome.[2] This context-dependent inhibition is independent of the codons present in the P- and E-sites. Biochemical and biophysical data suggest that this compound traps the ternary complex (aminoacyl-tRNA•EF-Tu•GTP) containing Gly-tRNAGly on the ribosome, preventing its full accommodation into the peptidyl transferase center and thereby halting peptide bond formation.[2] This novel mechanism of immobilizing a specific ternary complex on an elongating ribosome sets it apart from conventional translation inhibitors.
Performance Comparison: this compound vs. Other Translation Inhibitors
To provide a clear comparison, we have summarized the inhibitory activities of this compound and other well-known translation inhibitors. The data is presented in two tables: one comparing the half-maximal inhibitory concentration (IC50) in an in vitro translation system, and the other comparing the Minimum Inhibitory Concentration (MIC) against various strains of Staphylococcus aureus.
Table 1: In Vitro Translation Inhibition (IC50)
| Antibiotic | Target | IC50 (µM) | Organism/System | Reference |
| This compound | Ribosome A-Site | 1.0 ± 0.1 | E. coli S30 extract | [2] |
| Chloramphenicol | Peptidyl Transferase Center | 2.1 | E. coli S30 extract | [2] |
| Erythromycin | Nascent Peptide Exit Tunnel | 0.32 | E. coli S30 extract | [2] |
| Linezolid | 50S Subunit (A-Site) | 1.1 | E. coli S30 extract | [2] |
Note: While the E. coli S30 extract system provides a basis for comparison, variations in experimental conditions between studies should be considered.
Table 2: Antibacterial Activity Against Staphylococcus aureus (MIC in µg/mL)
| Antibiotic | MRSA Strain 1 | MRSA Strain 2 | MSSA Strain 1 | MSSA Strain 2 | Reference |
| This compound | 1-2 | 1 | 1 | 1 | [3] |
| Tetracycline | 16 - >128 | 16 - >128 | 0.25 - 16 | 0.25 - 16 | |
| Erythromycin | >2 | >2 | 0.25 - >2 | 0.25 - >2 | |
| Linezolid | 1-4 | 1-4 | 1-4 | 1-4 | [4][5] |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
To facilitate the replication and further investigation of this compound's unique properties, we provide detailed protocols for key experiments used to characterize its mechanism of action.
Toe-printing Analysis of Ribosome Stalling
This assay is crucial for identifying the precise locations of ribosome stalling on an mRNA template induced by an antibiotic.
Experimental Workflow:
Methodology:
-
In Vitro Translation:
-
Set up an in vitro translation reaction using a cell-free extract (e.g., E. coli S30 extract) or a reconstituted system (e.g., PURE system).
-
Add the mRNA template of interest.
-
Add this compound at the desired concentration. As a control, run parallel reactions without the antibiotic and with other known translation inhibitors.
-
Incubate at 37°C to allow translation and ribosome stalling.
-
-
Primer Annealing:
-
Add a 5'-radiolabeled or fluorescently-labeled DNA primer that is complementary to a sequence downstream of the expected stalling site on the mRNA.
-
Denature the sample by heating and then anneal the primer by cooling slowly.
-
-
Reverse Transcription:
-
Add reverse transcriptase and dNTPs to the reaction.
-
The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template, starting from the primer.
-
The enzyme will stop when it encounters the stalled ribosome, creating a "toe-print".
-
-
Analysis:
-
Purify the cDNA products.
-
Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Include a sequencing ladder of the same mRNA template to precisely map the 3' end of the toe-print, which corresponds to the position of the stalled ribosome.
-
In Vitro Translation Inhibition Assay
This assay quantifies the overall inhibition of protein synthesis by an antibiotic.
Methodology:
-
Reaction Setup:
-
Prepare a master mix for the in vitro translation reaction (e.g., E. coli S30 extract system) containing all necessary components except the antibiotic.
-
Use a reporter mRNA, such as one encoding luciferase or a fluorescent protein, for easy quantification of protein synthesis.
-
-
Inhibitor Addition:
-
Aliquot the master mix into tubes or a multi-well plate.
-
Add serial dilutions of this compound and other comparator antibiotics to the respective wells. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a set period (e.g., 1-2 hours) to allow for protein synthesis.
-
-
Quantification:
-
Measure the amount of reporter protein synthesized in each reaction. For luciferase, add the substrate and measure luminescence. For fluorescent proteins, measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the antibiotic concentration.
-
Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
-
Cell-Based Protein Synthesis Assay (Puromycin Incorporation)
This assay measures the effect of an antibiotic on protein synthesis within living cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture the bacterial cells of interest (e.g., S. aureus) to the mid-logarithmic growth phase.
-
Add serial dilutions of this compound and other antibiotics to the cultures. Include an untreated control.
-
Incubate for a short period to allow the antibiotic to take effect.
-
-
Puromycin Labeling:
-
Add puromycin, an aminoacyl-tRNA analog, to the cultures. Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination and release.
-
Incubate for a brief period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them to release the proteins.
-
Quantify the total protein concentration in each lysate to normalize for cell number.
-
-
Detection of Puromycylated Peptides:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (Western blot).
-
Detect the puromycylated peptides using an anti-puromycin antibody.
-
-
Analysis:
-
Quantify the band intensities of the puromycylated peptides.
-
A decrease in the signal in the presence of the antibiotic indicates inhibition of protein synthesis.
-
Signaling Pathways and Translation Inhibition
The regulation of protein synthesis is a complex process controlled by various signaling pathways that respond to cellular stress, nutrient availability, and growth factor stimulation. While this compound directly targets the bacterial ribosome, understanding the broader context of translation regulation is crucial for drug development. In eukaryotic cells, the mTOR (mammalian target of rapamycin) pathway is a central regulator of protein synthesis. Although this compound's primary target is prokaryotic, the principles of targeting translation can be extended to eukaryotic systems for other therapeutic applications.
Conclusion
This compound presents a compelling case for a novel antibiotic with a unique and highly specific mechanism of action. Its context-dependent inhibition of translation, specifically at glycine codons, offers a potential advantage in overcoming existing resistance mechanisms that affect other classes of translation inhibitors. The experimental data and detailed protocols provided in this guide aim to equip researchers with the necessary information to further explore the therapeutic potential of this compound and to develop new strategies in the fight against multidrug-resistant bacteria. The continued investigation into such unique microbial products is essential for the future of infectious disease treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure determination and total synthesis of this compound: a potent antibiotic against MRSA and VRE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergistic Effects of Linezolid and Vancomycin with a Small Synthesized 2-Mercaptobenzothiazole Derivative: A Challenge for MRSA Solving - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bottromycin A2
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Bottromycin A2, a potent antibiotic with significant hazardous properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as acutely toxic and is fatal if swallowed. It is also very toxic to aquatic life with long-lasting effects. Therefore, all waste containing this compound must be handled as hazardous chemical waste and disposed of in strict accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of key safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Containment: Prevent any release into the environment. All spills must be collected immediately and treated as hazardous waste.
-
Cross-Contamination: Avoid mixing this compound waste with other chemical waste streams to prevent unforeseen reactions.
Disposal Pathway
The required disposal pathway for this compound involves collection, segregation, and transfer to a licensed hazardous waste disposal facility. The following workflow outlines the necessary steps for proper disposal.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: Chemical Inactivation of this compound via Hydrolysis
This compound is known to be unstable, undergoing hydrolysis of its methyl ester to form an inactive carboxylic acid derivative. This property can be exploited for inactivation prior to final disposal. Both acidic and alkaline conditions can facilitate this hydrolysis. The following protocols are provided as a guide for the chemical inactivation of small quantities of this compound in a laboratory setting.
Important: This inactivation procedure reduces the biological activity of this compound. However, the resulting solution must still be disposed of as hazardous chemical waste.
Quantitative Data for Inactivation Reagents
| Reagent | Concentration | Recommended Solvent |
| Alkaline Hydrolysis | ||
| Sodium Hydroxide (NaOH) | 1 M | Water |
| Lithium Hydroxide (LiOH) | 20 mM | Water |
| Acidic Hydrolysis | ||
| Hydrochloric Acid (HCl) | 1 M - 6 M | Water |
Detailed Methodologies
Alkaline Hydrolysis Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in water. Ensure all appropriate PPE is worn.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a compatible solvent (e.g., DMSO, methanol) if it is in solid form.
-
Reaction: Slowly add the this compound solution to the 1 M NaOH solution with stirring. A significant excess of the NaOH solution should be used.
-
Incubation: Allow the reaction mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the ester.
-
Neutralization: Carefully neutralize the solution with an appropriate acid (e.g., 1 M HCl). Monitor the pH closely.
-
Disposal: The neutralized solution must be collected in a properly labeled hazardous waste container for disposal via a licensed contractor.
Acidic Hydrolysis Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) in water. Ensure all appropriate PPE is worn.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a compatible solvent if necessary.
-
Reaction: Slowly add the this compound solution to the 1 M HCl solution with stirring.
-
Incubation: Allow the reaction mixture to stir at room temperature for a minimum of 24 hours. For more robust hydrolysis, the reaction can be gently heated (e.g., to 40-50°C), though this should be done with extreme caution in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the solution with a suitable base (e.g., 1 M NaOH).
-
Disposal: Collect the neutralized solution in a properly labeled hazardous waste container for disposal.
Logical Relationship of Disposal Decisions
The decision-making process for handling this compound waste should always prioritize safety and regulatory compliance. The following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Decision-making flowchart for this compound waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
